2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPWSRYQDRSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377210 | |
| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-38-0 | |
| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a significant building block in medicinal chemistry. This document details the synthetic protocol, purification methods, and in-depth characterization using various analytical techniques.
Synthesis
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The secondary amine of 1-(4-nitrophenyl)piperazine is alkylated using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Reaction Scheme:
Synthesis Pathway
Experimental Protocol
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-(4-nitrophenyl)piperazine
-
2-Chloroethanol (or 2-Bromoethanol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a dried round-bottom flask, add 1-(4-nitrophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization
The synthesized compound is characterized by its physical properties and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow solid |
| Melting Point | 98-102 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the compound is confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~8.15 (d, 2H) | Ar-H (ortho to NO₂) |
| ~6.85 (d, 2H) | Ar-H (meta to NO₂) |
| ~3.70 (t, 2H) | -CH₂-OH |
| ~3.45 (t, 4H) | Piperazine-H (adjacent to nitrophenyl) |
| ~2.80 (t, 2H) | -N-CH₂-CH₂-OH |
| ~2.70 (t, 4H) | Piperazine-H (adjacent to ethyl) |
| ~1.80 (br s, 1H) | -OH |
| ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~154.0 | Ar-C (C-NO₂) |
| ~138.0 | Ar-C (C-N) |
| ~126.0 | Ar-CH (ortho to NO₂) |
| ~113.0 | Ar-CH (meta to NO₂) |
| ~59.5 | -CH₂-OH |
| ~58.0 | -N-CH₂-CH₂-OH |
| ~52.5 | Piperazine-C (adjacent to ethyl) |
| ~48.0 | Piperazine-C (adjacent to nitrophenyl) |
2.2.2. Infrared (IR) Spectroscopy
The functional groups present in the molecule are identified by their characteristic absorption bands in the IR spectrum.
| IR Spectral Data (KBr) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~2940, 2820 | C-H stretch (aliphatic) |
| ~1595, 1490 | C=C stretch (aromatic ring) |
| ~1500, 1320 | N-O stretch (nitro group) |
| ~1240 | C-N stretch (aromatic amine) |
| ~1050 | C-O stretch (primary alcohol) |
2.2.3. Mass Spectrometry (MS)
The molecular weight of the compound is confirmed by mass spectrometry.
| Mass Spectrometry Data | |
| m/z | Assignment |
| 252.1 | [M+H]⁺ (Calculated for C₁₂H₁₈N₃O₃⁺: 252.13) |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Overall Experimental Workflow
Signaling Pathways and Logical Relationships
The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The logical relationship between the starting materials, the synthetic process, and the final characterized product is crucial for ensuring the quality and reproducibility of the synthesis.
Logical Flow of Synthesis and Verification
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory environments and objectives.
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. This compound, featuring a nitrophenylpiperazine moiety, is a versatile intermediate in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules.
Chemical Structure and Identification
This compound is characterized by a piperazine ring substituted with a 4-nitrophenyl group at one nitrogen atom and a 2-hydroxyethyl group at the other.
-
IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
-
CAS Number: 6953-40-8
-
Molecular Formula: C₁₂H₁₇N₃O₃
-
SMILES: C1CN(CCN1CCO)C2=CC=C(--INVALID-LINK--[O-])C=C2
-
InChI: InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-1-9-10(12(11)2)13(17)18/h1-2,9,11,16H,3-8H2
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference |
| Molecular Weight | 251.28 g/mol | |
| Appearance | Yellow to Brown Solid | [1] |
| Melting Point | >90°C (decomposition) | [2] |
| Boiling Point | 465.1±45.0 °C (Predicted) | |
| Density | 1.28±0.1 g/cm³ (Predicted) | |
| pKa | 14.31±0.40 (Predicted) | |
| Solubility | DMSO (Slightly, Heated) | [2] |
Spectroscopic Data
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (Nitrophenyl group): Two doublets, one around δ 8.0 ppm and another around δ 7.0 ppm.[3]
-
Piperazine Protons: Two multiplets/triplets corresponding to the four methylene groups (8H) of the piperazine ring, expected in the δ 2.5-3.5 ppm region.[3]
-
Ethyl Group Protons: A triplet for the methylene group attached to the piperazine nitrogen (-N-CH₂-) and a triplet for the methylene group attached to the hydroxyl group (-CH₂-OH), along with a signal for the hydroxyl proton (-OH).[3]
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most downfield.
-
Signals corresponding to the four distinct carbons of the piperazine ring.
-
Signals for the two carbons of the hydroxyethyl side chain.
Expected IR Spectral Features:
-
Characteristic peaks for N-O stretching of the nitro group.
-
C-N stretching vibrations from the piperazine ring and the aromatic amine linkage.
-
A broad O-H stretching band from the alcohol group.
-
C-H stretching from the aromatic and aliphatic portions of the molecule.
Experimental Protocols
Synthesis:
The synthesis of this compound is typically achieved through the N-alkylation of 1-(4-nitrophenyl)piperazine with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common and straightforward method involves the reaction of 1-(4-nitrophenyl)piperazine with 2-chloroethanol or, more efficiently, with ethylene oxide.[4][5]
General Protocol for Synthesis via Ethoxylation:
-
Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine[6] in a suitable solvent (e.g., ethanol, methanol, or water) in a pressure-rated reaction vessel, add a base (e.g., potassium carbonate) if starting from a salt or to facilitate the reaction.
-
Reagent Addition: Introduce ethylene oxide[5] to the reaction mixture. The reaction is typically performed at elevated temperatures (e.g., 60-80°C) and pressure.[7] The molar ratio of piperazine to ethylene oxide can be adjusted to control the formation of mono- versus di-substituted products.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Analytical Methods:
The characterization and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for identification and to detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.[3]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]
Role in Drug Development and Biological Activity
The this compound core structure is a valuable building block in drug discovery. The piperazine ring is a well-known pharmacophore that can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[10][11] The nitrophenyl group can serve as a handle for further chemical modification, such as reduction to an amine, which can then be derivatized.
While this specific compound is primarily an intermediate, derivatives incorporating this moiety have shown a range of biological activities:
-
Antibacterial Agents: A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] This highlights the potential of the nitrophenylpiperazine scaffold in the development of new antibiotics.
-
Antifungal Agents: The related compound, 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol, is a key intermediate in the synthesis of triazole antifungal medicines like itraconazole.[1][2]
-
Tyrosinase Inhibitors: Ester derivatives of this compound have been designed and synthesized as novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[3]
-
Other Potential Applications: The broader class of substituted piperazines is explored for a multitude of therapeutic areas, including CNS disorders, cancer, and cardiovascular diseases.[10][13]
The general logic for utilizing this compound in drug development often involves its use as a scaffold to which various pharmacologically active moieties are attached.
References
- 1. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 112559-81-6 CAS MSDS (4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 6. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate [synhet.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a piperazine derivative of interest in pharmaceutical research. The document details experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presents expected data in a structured format, and visualizes the analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the expected ¹H and ¹³C NMR chemical shifts and a standard experimental protocol.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to NO₂) |
| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to NO₂) |
| ~3.70 | t, J ≈ 5.5 Hz | 2H | -CH₂-OH |
| ~3.50 | t, J ≈ 5.0 Hz | 4H | Piperazine-H (adjacent to N-Aryl) |
| ~2.75 | t, J ≈ 5.5 Hz | 2H | -CH₂-N |
| ~2.65 | t, J ≈ 5.0 Hz | 4H | Piperazine-H (adjacent to N-CH₂) |
| ~1.80 (variable) | s (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | Ar-C (C-NO₂) |
| ~140.0 | Ar-C (C-N) |
| ~125.5 | Ar-CH (ortho to NO₂) |
| ~112.0 | Ar-CH (meta to NO₂) |
| ~60.0 | -CH₂-OH |
| ~58.0 | -CH₂-N |
| ~52.5 | Piperazine-C (adjacent to N-CH₂) |
| ~48.0 | Piperazine-C (adjacent to N-Aryl) |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker AVANCE 500 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the peaks and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
NMR Analysis Workflow
The Multifaceted Biological Activities of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition and receptor modulation to antimicrobial and anticancer effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Biological Activity Data
The biological activities of various this compound derivatives are summarized below. These tables highlight the potency and selectivity of these compounds against different biological targets.
Table 1: Tyrosinase Inhibitory Activity
| Compound ID | Modification | IC50 (µM) | Inhibition Type | Reference |
| 4l | Indole moiety at N-1 of piperazine | 72.55 | Mixed | [1] |
| Compound C | N-methyl piperazine derivative | - | - | [1] |
Note: Specific IC50 for Compound C was not provided in the abstract, but it was noted to have higher activity than morpholine, cyclopentamine, and cyclohexylamine derivatives.[1]
Table 2: Receptor Binding Affinities
| Compound ID | Target Receptors | pKi | Receptor Binding Ratio (5-HT2A/D2) | Reference |
| 7c | Dopamine (D2), Serotonin (5-HT2A), α1 | >1 | - | [2] |
Note: Compound 7c, 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole, showed higher affinities for all tested receptor classes compared to clozapine.[2]
Table 3: Antibacterial Activity
| Compound ID | Target Organism | Activity Metric | Value | Reference |
| NPDM | Methicillin-resistant Staphylococcus aureus (MRSA) | ED50 (in Galleria mellonella model) | 50.53 mg/kg | [3] |
NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin[3]
Table 4: Anticancer Activity
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 | [4] |
| 25 | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 | [4] |
| BS230 | MCF7 (Breast Cancer) | - | More cytotoxic than Doxorubicin | [5] |
Compound 23 contains a [4-(trifluoromethyl)benzyl]piperazine moiety. Compound 25 contains a 1-bis(4-fluorophenyl)methyl piperazine moiety. BS230 is 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the literature.
Synthesis of 4-Nitrophenyl Piperazine Derivatives (General Procedure)
A common synthetic route involves the reaction of 4-fluoronitrobenzene with a piperazine derivative. For the synthesis of compounds 4a-m , a mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs2CO3, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80 °C for 4 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water to precipitate the product.[1]
Tyrosinase Inhibition Assay
The inhibitory activity of the synthesized compounds against mushroom tyrosinase is evaluated spectrophotometrically. The assay mixture typically contains the enzyme, substrate (L-tyrosine), and the test compound in a suitable buffer (e.g., phosphate buffer). The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[1]
Radioligand Receptor Binding Assays
The binding affinities of the compounds for various receptors (e.g., dopamine D2, serotonin 5-HT2A) are determined through radioligand binding assays. This involves incubating membranes prepared from cells expressing the target receptor with a specific radioligand and varying concentrations of the test compound. The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated from competition binding curves using software like GraphPad Prism.[2]
In Vitro Antibacterial Activity Assay
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing the bacterial inoculum in a suitable broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
In Vivo Murine Systemic Infection Model
To evaluate the in vivo efficacy of antibacterial compounds, a systemic infection model in mice is often used. Neutropenic mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA).[3] One hour post-infection, the mice are treated with the test compound or a reference drug (e.g., tiamulin) via a specific route of administration (e.g., intravenously).[3] The survival of the mice is monitored over a period of several days.[3]
Cell Viability and Anticancer Assays
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo Luminescent Cell Viability Assay.[4] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, the cell viability is measured. The concentration that causes 50% growth inhibition (GI50) or 50% inhibition of cell viability (IC50) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pharmacological properties of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and its closely related derivatives, with a focus on their mechanism of action as tyrosinase inhibitors. While specific comprehensive data on the parent compound is limited in publicly available literature, recent studies on its derivatives have elucidated a clear and promising therapeutic target. This document synthesizes the available information, providing a detailed overview of the core mechanism, supporting quantitative data from derivative studies, relevant experimental protocols, and visualizations of the implicated biological pathways.
Core Mechanism of Action: Tyrosinase Inhibition
Recent research has identified tyrosinase inhibition as a primary mechanism of action for a series of 4-nitrophenylpiperazine derivatives, which are structurally analogous to this compound.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. By inhibiting this enzyme, these compounds can effectively reduce melanin production, making them promising candidates for the treatment of hyperpigmentation disorders and for applications in cosmetics.
The inhibitory action of these derivatives on tyrosinase is characterized as a mixed-type inhibition. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity through multiple pathways. This dual binding capability suggests a robust inhibitory effect.
Quantitative Data Summary
The following table summarizes the tyrosinase inhibitory activity of a series of synthesized derivatives of this compound. The data is extracted from a study focused on identifying novel tyrosinase inhibitors.[1] It is important to note that while these compounds are derivatives, their structure-activity relationship provides strong evidence for the potential of the core this compound scaffold in tyrosinase inhibition.
| Compound ID | Derivative Structure | IC50 (µM) |
| 4a | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate | > 100 |
| 4b | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate | 85.32 |
| 4d | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate | 92.14 |
| 4e | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate | 88.67 |
| 4i | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-phenylacetate | 79.51 |
| 4j | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate | 75.83 |
| 4l | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 1H-indole-2-carboxylate | 72.55 |
IC50 values represent the concentration of the compound required to inhibit 50% of the tyrosinase activity.
Signaling Pathway
The inhibition of tyrosinase by this compound derivatives directly impacts the melanogenesis signaling pathway. A simplified diagram of this pathway is presented below, illustrating the point of intervention.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound derivatives as tyrosinase inhibitors, based on published literature.[1]
A general workflow for the synthesis of the evaluated derivatives is depicted below.
Materials:
-
This compound
-
Appropriate substituted carboxylic acid (e.g., benzoic acid, cinnamic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve this compound and the substituted carboxylic acid in dry DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final ester derivative.
The following protocol outlines the procedure for assessing the tyrosinase inhibitory activity of the synthesized compounds.
Materials:
-
Mushroom tyrosinase
-
L-DOPA as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for 10 minutes.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
While direct and extensive mechanistic studies on this compound are not widely available, the research on its close derivatives provides a strong indication of its potential as a tyrosinase inhibitor. The mixed-type inhibition observed for these compounds suggests a robust mechanism of action. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold for hyperpigmentation disorders and other melanin-related conditions. Further investigation into the parent compound and optimization of its derivatives are warranted to fully elucidate their pharmacological profile and clinical utility.
References
Navigating the Physicochemical Landscape of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the pharmaceutical compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. In the absence of extensive published data for this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary to generate this critical information. Understanding these physicochemical properties is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.
Core Concepts: Predicting Solubility and Stability
The chemical architecture of this compound—comprising a nitrophenyl group, a piperazine ring, and an ethanol tail—offers predictive insights into its solubility and stability characteristics.
Solubility Profile: The presence of the polar ethanol group and the basic nitrogen atoms of the piperazine ring suggests that the compound will exhibit some solubility in polar solvents, including water, particularly under acidic conditions where the piperazine nitrogens can be protonated. Conversely, the aromatic nitrophenyl group imparts a degree of lipophilicity, indicating potential solubility in various organic solvents. The overall solubility will be a balance of these competing factors and is expected to be pH-dependent.
Stability Profile: The nitroaromatic moiety is a key consideration for stability. Such compounds can be susceptible to reduction of the nitro group and may exhibit photodegradation.[1][2][3][4] The piperazine ring, while generally stable, can be subject to oxidation.[5] The ether linkage and hydroxyl group of the ethanol side chain are typically stable but can undergo degradation under extreme conditions. Therefore, a thorough investigation into the compound's stability under various stress conditions is essential.
Data Presentation: A Framework for Analysis
Quantitative data from solubility and stability studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Purified Water | 25 | 1.2 | HPLC-UV | ||
| Purified Water | 37 | 1.2 | HPLC-UV | ||
| Purified Water | 25 | 7.4 | HPLC-UV | ||
| Purified Water | 37 | 7.4 | HPLC-UV | ||
| Ethanol | 25 | N/A | HPLC-UV | ||
| Propylene Glycol | 25 | N/A | HPLC-UV | ||
| Polyethylene Glycol 400 | 25 | N/A | HPLC-UV | ||
| Acetonitrile | 25 | N/A | HPLC-UV | ||
| Dichloromethane | 25 | N/A | HPLC-UV |
Table 2: Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Number of Degradants | Major Degradant(s) (RT) |
| 0.1 M HCl, 60°C | 24 | 100.0 | ||||
| 0.1 M NaOH, 60°C | 24 | 100.0 | ||||
| 3% H₂O₂, RT | 24 | 100.0 | ||||
| Thermal (80°C, solid) | 48 | 100.0 | ||||
| Photolytic (ICH Q1B) | 24 | 100.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6][7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, buffers of various pH, ethanol, propylene glycol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Repeat the analysis at different time points (e.g., 48 and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change).
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][9][10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water and organic solvents
-
pH meter
-
Calibrated oven and photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Withdraw samples, neutralize with an acid, and analyze.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and analyze.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A dark control should be run in parallel.
For each condition, the extent of degradation should be monitored, and the chromatograms should be inspected for the appearance of new peaks, which represent degradation products.
Mandatory Visualizations
Diagrams are provided to illustrate the logical flow of the experimental protocols.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. who.int [who.int]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. rjptonline.org [rjptonline.org]
CAS number and molecular weight of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
For researchers, scientists, and drug development professionals delving into the world of novel chemical entities, precise identification is the cornerstone of any investigation. This guide addresses the challenge of pinpointing the exact chemical properties, specifically the CAS number and molecular weight, of a compound identified as 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. Our comprehensive search reveals that while this specific chemical name does not correspond to a readily available, standard cataloged compound, several closely related structures with documented properties exist. This suggests the possibility of a novel compound or a slight misnomer in the query.
This technical overview aims to provide clarity by presenting data on the nearest structural analogs, thereby offering a valuable resource for researchers to compare and deduce the characteristics of their compound of interest.
Physicochemical Data of Structural Analogs
The following table summarizes the key physicochemical properties of compounds structurally similar to this compound. These analogs share the core piperazine and nitrophenyl moieties, with variations in the substitution pattern.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6 | C₁₆H₁₇N₃O₃ | 299.32 | Phenolic hydroxyl group on the phenyl ring. |
| 2-(4-nitrosopiperazin-1-yl)ethanol | 48121-20-6 | C₆H₁₃N₃O₂ | 159.19 | Nitroso group instead of a nitrophenyl group. |
| 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-ethanol | 942474-49-9 | C₁₂H₁₆FN₃O₃ | 269.27 | Fluorine substituent on the nitrophenyl ring. |
| 2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethanol | 23470-44-2 | C₁₂H₁₈N₄O₃ | 266.30 | Amino group substituent on the nitrophenyl ring. |
| 2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethanol | 175134-93-7 | C₁₃H₁₉N₃O₃ | 265.31 | Nitrophenyl group is attached via a methylene bridge. |
Synthesis and Experimental Protocols
Detailed experimental protocols are contingent on the specific analog of interest. However, a general synthetic approach for this class of compounds involves the N-arylation of a piperazine derivative.
A plausible synthetic route for this compound is outlined below. This workflow is a generalized representation and would require optimization for specific target molecules.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a slight molar excess of a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Addition of Aryl Halide: To the stirred mixture, add an equimolar amount of 1-fluoro-4-nitrobenzene.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Signaling Pathways and Research Applications
While the specific biological activity of this compound is not documented, compounds containing the nitrophenylpiperazine scaffold are known to interact with various biological targets. The potential signaling pathways and applications are largely inferred from the activities of structurally related molecules.
The nitrophenylpiperazine moiety is a common pharmacophore found in numerous centrally acting agents. Depending on the specific substitutions, these compounds can exhibit affinity for various receptors, including serotonin (5-HT) and dopamine receptors, and may also modulate the activity of ion channels or enzymes. Further research, including in vitro binding assays and functional screens, would be necessary to elucidate the precise mechanism of action for this compound.
Conclusion
The precise CAS number and molecular weight for this compound remain elusive in standard chemical databases, suggesting it may be a novel or less-characterized compound. This guide provides a comprehensive overview of its closest structural analogs, offering a valuable starting point for researchers. The presented data on physicochemical properties, a generalized synthetic protocol, and potential biological activities should aid in the design of future experiments and the characterization of this and similar molecules. For definitive identification, it is recommended to perform analytical characterization, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, on the synthesized compound.
Potential Therapeutic Applications of Nitrophenylpiperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperazine (NPP) scaffolds are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the piperazine ring, a common pharmacophore, and the adaptable nitrophenyl moiety allows for diverse structural modifications, leading to compounds with a wide range of therapeutic potentials. This technical guide provides an in-depth overview of the emerging therapeutic applications of NPP derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Tyrosinase Inhibition for Hyperpigmentation Disorders
Nitrophenylpiperazine derivatives have emerged as promising inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3] Overproduction of melanin can lead to various skin hyperpigmentation disorders. By inhibiting tyrosinase, NPP compounds can effectively reduce melanin production, offering a potential treatment for conditions like melasma and age spots.
Mechanism of Action
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. NPP derivatives can interfere with this process through various mechanisms, including mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1][2] Molecular docking studies have further elucidated the binding modes of these compounds within the active site of tyrosinase.[1][2]
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound ID | Modification | IC50 (µM) | Inhibition Type | Reference |
| 4l | Indole moiety at N-1 of piperazine | 72.55 | Mixed | [1][2] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines the spectrophotometric determination of tyrosinase inhibition using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test nitrophenylpiperazine compounds
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test NPP compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive/negative control), and 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings at regular intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph).
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
-
Signaling Pathway: Melanin Synthesis and Tyrosinase Inhibition
Caption: Melanin synthesis pathway and its inhibition by nitrophenylpiperazine compounds.
Antimicrobial Activity
Certain nitrophenylpiperazine derivatives have demonstrated notable activity against various bacterial and fungal pathogens.[4] This suggests their potential development as novel antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.
Mechanism of Action
The precise mechanism of antimicrobial action for many NPP derivatives is still under investigation. However, it is believed that their lipophilicity and structural features allow them to interact with and disrupt microbial cell membranes or interfere with essential cellular processes.
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [4] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [4] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [4] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Test nitrophenylpiperazine compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compounds:
-
Perform a two-fold serial dilution of the test NPP compounds in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determining MIC:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
SIRT6 Inhibition for Metabolic Disorders
Derivatives of nitrophenylpiperazine have been identified as inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in the regulation of glucose metabolism.[5] This makes them potential therapeutic agents for the treatment of metabolic diseases like type 2 diabetes.
Mechanism of Action
SIRT6 plays a role in regulating glucose homeostasis. By inhibiting SIRT6, NPP compounds can lead to an increase in the levels of glucose transporter 1 (GLUT1), thereby enhancing glucose uptake by cells and reducing blood glucose levels.[5]
Quantitative Data: SIRT6 Inhibition
| Compound | Assay | Value (µM) | Reference |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | IC50 (FDL assay) | 4.93 | [5] |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | KD (SPR) | 9.76 | [5] |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | KD (ITC) | 10 | [5] |
Experimental Protocol: SIRT6 Fluor de Lys (FDL) Assay
This is a fluorometric assay to screen for SIRT6 inhibitors.
Materials:
-
Recombinant SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate
-
NAD+
-
Developer solution
-
Test nitrophenylpiperazine compounds
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, the test NPP compound, SIRT6 enzyme, and NAD+.
-
Include a control without the inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Development:
-
Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the fluorescence signal of the test compound compared to the control.
-
Determine the IC50 value.
-
Logical Relationship: SIRT6 Inhibition and Glucose Uptake
Caption: Logical pathway from SIRT6 inhibition to reduced blood glucose.
Serotonin Releasing Activity for Neurological Applications
para-Nitrophenylpiperazine (pNPP) has been characterized as a selective partial serotonin releasing agent.[6] This activity suggests its potential utility in research and as a scaffold for the development of drugs targeting the serotonergic system, which is implicated in various neurological and psychiatric disorders.
Mechanism of Action
pNPP acts on serotonin transporters to induce the release of serotonin from neurons. Its selectivity for serotonin over other monoamines like dopamine and norepinephrine makes it a valuable tool for studying the specific roles of serotonin in the brain.
Quantitative Data: Serotonin Releasing Activity
| Compound | Parameter | Value (nM) | Emax | Reference |
| para-Nitrophenylpiperazine (pNPP) | EC50 | 19 - 43 | 57% | [6] |
Experimental Protocol: Serotonin Release Assay from Synaptosomes
This protocol describes a method to measure serotonin release from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue
-
Sucrose solutions of varying molarity
-
Krebs-Ringer buffer
-
[3H]-Serotonin (radiolabel)
-
Test nitrophenylpiperazine compounds
-
Scintillation counter and fluid
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue in isotonic sucrose solution.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
-
Loading with [3H]-Serotonin:
-
Incubate the synaptosomes with [3H]-Serotonin to allow for its uptake into the nerve terminals.
-
-
Release Experiment:
-
Wash the loaded synaptosomes to remove extracellular radiolabel.
-
Resuspend the synaptosomes in buffer and expose them to the test NPP compound.
-
Incubate for a short period to allow for serotonin release.
-
-
Measurement of Released Serotonin:
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total [3H]-Serotonin released in response to the test compound.
-
Determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximum release.
-
Experimental Workflow: Serotonin Release Assay
Caption: Workflow for the serotonin release assay using synaptosomes.
Conclusion
Nitrophenylpiperazine compounds represent a promising and versatile scaffold in drug discovery. Their demonstrated activities as tyrosinase inhibitors, antimicrobial agents, SIRT6 inhibitors, and serotonin releasing agents highlight their potential for therapeutic applications in dermatology, infectious diseases, metabolic disorders, and neurology. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of molecules. Further research and optimization of NPP derivatives are warranted to translate their therapeutic potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
The Pharmacophore of Nitrophenylpiperazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core pharmacophoric features of nitrophenylpiperazine derivatives, a class of compounds with significant therapeutic potential across various biological targets. By examining their structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for researchers in drug discovery and development.
Core Pharmacophoric Features of Nitrophenylpiperazine Derivatives
The nitrophenylpiperazine scaffold is a versatile pharmacophore characterized by several key structural motifs that dictate its interaction with biological targets. The core pharmacophore can be generally described by the following features:
-
Aromatic Region: The nitrophenyl ring is a crucial component, often involved in π-π stacking or hydrophobic interactions within the receptor binding pocket. The position and electronic nature of the nitro group, an electron-withdrawing substituent, can significantly influence binding affinity and selectivity.
-
Piperazine Core: This central heterocyclic ring serves as a rigid linker and possesses two nitrogen atoms. The protonated nitrogen (N1) typically forms a key ionic interaction with an acidic residue (e.g., aspartate) in the target protein. The second nitrogen (N4) provides a point for substitution, allowing for the exploration of various chemical spaces to modulate potency and selectivity.
-
Linker/Bridge: An alkyl or other suitable linker is often attached to the N4 of the piperazine ring, connecting it to a terminal functional group. The length and flexibility of this linker are critical for orienting the terminal moiety optimally within the binding site.
-
Terminal Moiety: This part of the molecule can be highly variable and is a primary determinant of target specificity. It can range from simple alkyl or aryl groups to more complex heterocyclic systems. This region often engages in additional hydrophobic, hydrogen bonding, or ionic interactions.
Pharmacological Activity and Quantitative Data
Nitrophenylpiperazine derivatives have demonstrated activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This section summarizes the quantitative data for their activity at key targets.
Serotonin 5-HT1A Receptor Ligands
Many nitrophenylpiperazine derivatives are potent ligands for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. The general structure of these compounds often features a 1-arylpiperazine linked through an alkyl chain to a terminal fragment.
| Compound ID | R Group (on N4 of Piperazine) | Ki (nM) for 5-HT1A | Reference |
| 1a | -CH2CH2-CO-(3-nitrophenyl) | >1000 | [1] |
| 1b | -CH2CH2-CO-(3-nitrophenyl) (with 2,3-dichlorophenyl on piperazine) | >1000 | [1] |
| 13a | -CH(OH)CH2-N(CH3)-5,5-diphenylimidazolidine-2,4-dione (with 2-ethoxyphenyl on piperazine) | 7 | [2] |
| 20a | -CH(OH)CH2-NH-5,5-diphenylimidazolidine-2,4-dione (with 2-methoxyphenyl on piperazine) | 16.6 | [2] |
Dopamine D2 Receptor Ligands
Arylpiperazine derivatives are also well-known for their interaction with dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. The interaction often involves the protonated N1 of the piperazine ring with an aspartate residue in the receptor.[3]
| Compound ID | R Group | Ki (nM) for D2 | Reference |
| Compound with -NO2 at position 3 | Benzyl | Decreased affinity | [3] |
| Compound with -OMe at position 2 | Benzyl | Increased affinity | [3] |
| Naphthylpiperazine derivative | Benzyl | Increased affinity | [3] |
Tyrosinase Inhibitors
A novel area of investigation for nitrophenylpiperazine derivatives is their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.
| Compound ID | R Group (on N1 of Piperazine) | IC50 (µM) for Tyrosinase | Reference |
| 4l | Indole moiety | 72.55 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylpiperazine derivatives.
General Synthesis of N-Arylpiperazines
A common method for the synthesis of N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[6]
Procedure:
-
In a dry, nitrogen-purged reaction vessel, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
-
Add diethylene glycol monomethyl ether as the solvent.
-
Heat the mixture at 150°C for 6-12 hours.
-
After cooling to room temperature, dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.
-
Filter the precipitate and wash with diethyl ether.
-
To obtain the free base, treat the HCl salt with an aqueous solution of sodium carbonate and extract with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-arylpiperazine. Further purification can be achieved by column chromatography if necessary.[6]
Radioligand Binding Assay for 5-HT1A Receptors
This assay determines the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]
-
Non-specific binding control: 10 µM Serotonin.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the test compound at various concentrations, and the radioligand ([³H]8-OH-DPAT) at a concentration close to its Kd.
-
For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of serotonin is added.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from a concentration-response curve and converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is used to determine the binding affinity of compounds for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.[8][9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[8]
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% PEI.[9]
Procedure:
-
To each well of a 96-well plate, add the D2 receptor membrane preparation, the test compound at various concentrations, and [³H]Spiperone.
-
Total binding wells contain only the membrane and radioligand, while non-specific binding wells also contain a high concentration of haloperidol.
-
Incubate the plate for 60-120 minutes at room temperature.[8]
-
Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the IC50 and Ki values as described for the 5-HT1A assay.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase solution (e.g., 125 U/mL).[10]
-
Substrate: L-DOPA (e.g., 25 mM).[10]
-
Phosphate buffer (0.1 M, pH 6.8).[10]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Kojic acid.[11]
Procedure:
-
In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the mushroom tyrosinase solution.
-
Incubate the mixture at 37°C for a short period (e.g., 20 minutes).[10]
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.[10]
-
The rate of reaction is proportional to the tyrosinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures are essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Caption: Inhibition of the Tyrosinase Pathway.
Experimental Workflows
Caption: General Workflow for Radioligand Binding Assays.
Caption: Workflow for the Tyrosinase Inhibition Assay.
Conclusion
The nitrophenylpiperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. The key to its versatility lies in the interplay of its core pharmacophoric features: the nitrophenyl ring, the central piperazine core, and the variable terminal moiety. Understanding the structure-activity relationships and employing robust experimental protocols are crucial for the rational design of novel nitrophenylpiperazine derivatives with enhanced potency, selectivity, and therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological promise of this important class of compounds.
References
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
Initial Biological Activity Screening of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles. The incorporation of a nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to interactions with various biological targets. This technical guide provides an overview of the initial screening for biological activities of compounds structurally related to 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, focusing on potential anticancer, antibacterial, and enzyme inhibitory activities.
Potential Biological Activities
Based on the biological evaluation of structurally similar nitrophenylpiperazine derivatives, the initial screening of this compound could focus on the following areas:
-
Anticancer Activity: Numerous piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary, often involving the induction of apoptosis or cell cycle arrest.
-
Antibacterial Activity: The piperazine nucleus is a common feature in several antibacterial agents. Derivatives of nitrophenylpiperazine have shown promise, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
-
Tyrosinase Inhibition: Certain nitrophenylpiperazine derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity is relevant for the development of agents for hyperpigmentation disorders.
Data Presentation: Biological Activity of Related Nitrophenylpiperazine Derivatives
The following tables summarize quantitative data from studies on compounds containing the 4-(4-nitrophenyl)piperazine moiety.
Table 1: Anticancer Activity of a Piperazine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Piperazine Derivative | MCF-7/ADR | 2.7 | [1] |
Note: The specific structure of the "Piperazine Derivative" is detailed in the cited reference.
Table 2: Antibacterial Activity of a Pleuromutilin Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| NPDM | MRSA ATCC 43300 | Not specified | [2] |
| NPDM | S. aureus ATCC 29213 | Not specified | [2] |
| NPDM | AD3 (clinical S. aureus) | Not specified | [2] |
| NPDM | 144 (clinical S. aureus) | Not specified | [2] |
*NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin[2]
Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Compound 4l* | Mushroom Tyrosinase | 72.55 | [3][4][5][6] |
*Compound 4l features an indole moiety at the N-1 position of the piperazine ring.[4][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The growth is assessed after incubation.[12]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.[3][14]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.[3]
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and a solution of mushroom tyrosinase.[3]
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add L-DOPA solution to initiate the enzymatic reaction.[3]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time points (kinetic measurement).
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for the initial biological screening of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Testing the Antibacterial Activity of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Introduction
Piperazine derivatives are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] This document provides a detailed protocol for evaluating the in vitro antibacterial activity of a specific piperazine derivative, 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial agents.
The methodologies described are based on widely accepted standards for antimicrobial susceptibility testing, primarily the broth microdilution method.[5][6] This method is favored for its efficiency in testing a range of concentrations and its suitability for determining both MIC and MBC values.[7][8]
Data Presentation
The quantitative data obtained from the antibacterial activity testing of this compound should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Antibacterial Activity of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | Vancomycin | |||
| Escherichia coli | Gram-negative | 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Gram-negative | 27853 | Gentamicin | |||
| Enterococcus faecalis | Gram-positive | 29212 | Ampicillin |
Experimental Protocols
Materials and Equipment
-
Test Compound: this compound
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Enterococcus faecalis (ATCC 29212)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Sterile petri dishes, loops, and spreaders
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of the test compound that inhibits the visible growth of bacteria.[6][9]
1. Preparation of Test Compound Stock Solution: a. Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute this stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO should not exceed 1% in the test wells, as higher concentrations can inhibit bacterial growth.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate culture, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested. b. Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum but no test compound). e. Well 12 will serve as the sterility control (containing only CAMHB).
4. Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
5. Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
6. Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth.[7][8]
1. Subculturing: a. Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations). b. Spot-inoculate the aliquots onto separate, clearly labeled TSA or MHA plates.
2. Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.
3. Reading the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[4]
Mandatory Visualization
Caption: Workflow for MIC and MBC determination.
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Application Notes for Tyrosinase Inhibition Assays Using 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and Its Derivatives
Introduction
Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis and enzymatic browning.[1][2] It catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Unregulated tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the pharmaceutical and cosmetic industries.[1] Recent studies have explored a novel series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, with promising results.[4][5] Among these, derivatives of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol have been synthesized and evaluated for their inhibitory effects.[5]
Mechanism of Action
The core structure, containing a piperazine ring, is believed to provide a suitable scaffold that can be modified to interact with the active site of the tyrosinase enzyme.[5] Kinetic studies on potent derivatives from this class, such as compound 4l (featuring an indole moiety), have revealed a mixed-type inhibition mechanism.[4][5] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity.[6] Molecular docking studies further support these findings, indicating interactions with key residues within the enzyme's active site.[4][5]
Applications
The primary application of this compound and its analogs in this context is for the in vitro screening and characterization of novel tyrosinase inhibitors. This is a critical step in the drug discovery and development process for agents targeting hyperpigmentation and related disorders. Specific applications include:
-
Primary Screening: High-throughput screening of compound libraries containing the 4-nitrophenylpiperazine scaffold to identify potential tyrosinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the parent molecule, this compound, affect its inhibitory potency and mechanism of action.
-
Kinetic Analysis: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) to understand the inhibitor-enzyme interaction.
-
Lead Optimization: Guiding the chemical synthesis of more potent and specific tyrosinase inhibitors based on the performance of initial lead compounds.
Data Presentation
The following table summarizes the tyrosinase inhibitory activity of a notable derivative of this compound, as reported in the literature.
| Compound | Structure | IC50 (µM) | Inhibition Type | Reference |
| Compound 4l | A derivative of this compound featuring an indole moiety. | 72.55 | Mixed | [4][5] |
| Kojic Acid | (Positive Control) | Varies (typically 10-300 µM) | Competitive | [7][8] |
Experimental Protocols
This section provides a detailed protocol for conducting a tyrosinase inhibition assay, adapted from established methodologies.[3][7][9]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., 3000 U/mL stock solution in phosphate buffer
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound or its derivatives (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 50 U/mL): Dilute the stock solution of mushroom tyrosinase in cold phosphate buffer to the desired working concentration. Keep the enzyme solution on ice.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.[3]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve the test compound, this compound or its derivatives, in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.[3]
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve a range of final assay concentrations. The final concentration of DMSO in the assay wells should not exceed 1-2% to prevent interference with enzyme activity.[3]
Assay Procedure (96-well plate)
-
Plate Setup: Add the following reagents to the wells of a 96-well microplate:
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 180 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 2.5 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[3][9]
-
Absorbance Measurement: Measure the absorbance of each well at 475-490 nm using a microplate reader.[3][9]
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance of the blank wells from their corresponding test or control wells.
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_test) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (enzyme) well.
-
A_test is the absorbance of the test well.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Tyrosinase Activity and Inhibition
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol in a variety of in vitro cell-based assays. This document outlines detailed protocols for assessing the compound's potential cytotoxic, antimicrobial, and cell cycle-altering effects. The information is intended to support researchers in the fields of drug discovery and development in evaluating the biological activity of this nitrophenylpiperazine derivative.
Introduction
This compound is a chemical compound featuring a nitrophenylpiperazine moiety. This structural motif is present in a range of biologically active molecules with demonstrated therapeutic potential, including anticancer, antibacterial, antifungal, and neurological activities.[1][2][3] The functional groups of this compound suggest its potential to interact with biological systems, making it a candidate for screening in various cell-based assays. These protocols provide a framework for the initial in vitro characterization of this compound.
Safety and Handling
Before handling this compound, researchers should consult the corresponding Safety Data Sheet (SDS). As with any chemical of unknown toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[4][5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4][6] Proper waste disposal procedures should be followed in accordance with institutional and local regulations.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the described assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | [Insert Data] |
| A549 (Lung Cancer) | MTT | 48 | [Insert Data] |
| HCT116 (Colon Cancer) | MTT | 48 | [Insert Data] |
| HEK293 (Normal Kidney) | MTT | 48 | [Insert Data] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Insert Data] |
| Escherichia coli (ATCC 25922) | Broth Microdilution | [Insert Data] |
| Candida albicans (ATCC 90028) | Broth Microdilution | [Insert Data] |
| Mycobacterium tuberculosis (H37Rv) | MABA | [Insert Data] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (at IC₅₀ concentration for 24 hours)
| Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| Treated | [Insert Data] | [Insert-Data] | [Insert Data] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound
-
Cell lines of interest (e.g., MCF-7, A549, HCT116, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired test concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on the cell cycle progression of cancer cells using propidium iodide (PI) staining and flow cytometry.[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[12]
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vitro Antibacterial Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[13][14]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
In Vitro Antifungal Assay (Broth Microdilution)
This protocol determines the MIC of this compound against fungal strains, following CLSI guidelines.[17][18]
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well plates
-
Fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard and then dilute it to a final concentration of 0.5-2.5 x 10³ CFU/mL.[19]
-
Inoculate each well with the fungal suspension. Include appropriate controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[20]
In Vitro Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a colorimetric assay used to determine the MIC of the compound against Mycobacterium tuberculosis.[21][22]
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Sterile 96-well plates
-
Alamar Blue reagent
Procedure:
-
Perform serial dilutions of the test compound in 7H9 broth in a 96-well plate.
-
Add the mycobacterial inoculum to each well.
-
Incubate the plate at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.[23]
-
A color change from blue to pink indicates mycobacterial growth. The MIC is the lowest compound concentration that prevents this color change.
Visualizations
References
- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. airgas.com [airgas.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. benchchem.com [benchchem.com]
- 18. ifyber.com [ifyber.com]
- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Receptor Binding Assay Featuring 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the development and implementation of a receptor binding assay for the novel compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. Receptor binding assays are fundamental in drug discovery for quantifying the interaction between a ligand (test compound) and its specific receptor.[1][2] This document outlines the theoretical basis, key experimental protocols, and data analysis steps necessary to characterize the binding affinity of this compound for a target receptor. The protocols described herein are based on established principles of radioligand binding assays and can be adapted for various receptor systems.[1][3]
The piperazine moiety is a common scaffold in centrally acting pharmaceuticals, frequently associated with affinity for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors. Therefore, this protocol will be presented in the context of a hypothetical GPCR target, for which a suitable commercially available radioligand exists.
Assay Principle
A receptor binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The assay is typically performed using cell membranes expressing the receptor of interest. The amount of radioligand bound to the receptor is quantified in the presence and absence of the test compound. A reduction in the bound radioactivity indicates that the test compound is competing for the same binding site on the receptor.[1][3]
The primary data generated from a competitive binding assay is an IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki (inhibition constant), which represents the affinity of the compound for the receptor.[3]
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | In-house synthesis or custom order | Purity >95% |
| [3H]-Serotonin (5-HT) or other suitable radioligand | PerkinElmer, Amersham | Specific activity >20 Ci/mmol |
| Cell membranes expressing human 5-HT1A receptor | Commercially available or in-house preparation | Characterized for receptor density (Bmax) |
| Scintillation cocktail | Various | High efficiency for tritium |
| 96-well filter plates | Millipore, Pall | Glass fiber filters |
| Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA) | Sigma-Aldrich | Prepare fresh |
| Non-specific binding control (e.g., 10 µM unlabeled serotonin) | Sigma-Aldrich | |
| Microplate scintillation counter | Various |
Experimental Protocols
Assay Development and Optimization
Prior to performing competitive binding experiments, several parameters must be optimized to ensure a robust and reproducible assay.[3]
3.1.1. Receptor Saturation Binding (to determine Kd and Bmax of the radioligand)
This experiment determines the affinity (Kd) of the radioligand for the receptor and the concentration of receptors (Bmax) in the membrane preparation.
-
Prepare serial dilutions of the radioligand (e.g., [3H]-Serotonin) in assay buffer.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add increasing concentrations of the radioligand to the wells.
-
For each concentration, prepare a parallel set of wells containing a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled serotonin) to determine non-specific binding (NSB).
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.[3]
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Subtract the NSB from the total binding to obtain specific binding.
-
Plot specific binding as a function of radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
Hypothetical Data for [3H]-Serotonin Saturation Binding:
| [3H]-Serotonin (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 5500 | 400 | 5100 |
| 1.0 | 8500 | 600 | 7900 |
| 2.5 | 13000 | 1000 | 12000 |
| 5.0 | 16000 | 1500 | 14500 |
| 10.0 | 18000 | 2000 | 16000 |
| 20.0 | 19000 | 2500 | 16500 |
| 50.0 | 19500 | 3000 | 16500 |
From this data, one could calculate a hypothetical Kd of 2.2 nM and a Bmax of 17,000 DPM.
Competitive Binding Assay Protocol
This protocol is used to determine the IC50 of this compound.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound (this compound) at various concentrations.
-
Radioligand ([3H]-Serotonin) at a concentration at or below its Kd (e.g., 1 nM).
-
Cell membranes expressing the 5-HT1A receptor.
-
-
Include control wells for:
-
Total Binding: Contains assay buffer, radioligand, and cell membranes (no test compound).
-
Non-Specific Binding (NSB): Contains assay buffer, radioligand, cell membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled serotonin).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration and wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
Hypothetical Data for Competitive Binding of this compound:
| Log [Test Compound] (M) | % Inhibition of Specific Binding |
| -10 | 2 |
| -9.5 | 8 |
| -9.0 | 15 |
| -8.5 | 35 |
| -8.0 | 52 |
| -7.5 | 75 |
| -7.0 | 90 |
| -6.5 | 98 |
| -6.0 | 100 |
Data Analysis
-
Calculate the percent inhibition of specific binding for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:[3]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Experimental workflow for the receptor binding assay.
Caption: Simplified 5-HT1A receptor signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding (>30% of total) | Radioligand concentration too high; Insufficient washing; Filter plate not pre-treated | Decrease radioligand concentration; Increase wash steps/volume; Pre-treat filter plate with 0.5% polyethyleneimine |
| Low signal (low total binding) | Insufficient receptor concentration; Degraded radioligand or receptor | Increase amount of membrane protein; Use fresh reagents |
| Poor reproducibility | Pipetting errors; Inconsistent incubation times or temperatures | Use calibrated pipettes; Ensure consistent timing and temperature control |
| No displacement by test compound | Compound is inactive at the tested concentrations; Compound is insoluble | Test a wider concentration range; Check compound solubility in assay buffer |
Conclusion
This document provides a detailed protocol for establishing a receptor binding assay for this compound, using the 5-HT1A receptor as a representative target. By following the outlined optimization and experimental procedures, researchers can reliably determine the binding affinity of this and other novel compounds, a critical step in the early stages of drug discovery and development.[2] The principles described are broadly applicable to other receptor systems and can be adapted as necessary.
References
cytotoxicity testing protocol for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol on cancer cell lines
Application Notes and Protocols
Topic: Cytotoxicity Testing Protocol for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents. The compound this compound is a synthetic molecule for which the cytotoxic effects against cancer cell lines are of significant interest. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
The protocol outlines the necessary steps for cell line selection and maintenance, preparation of the test compound, execution of the MTT assay, and subsequent data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The MTT assay is based on the conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. The mitochondrial dehydrogenase enzymes present in living cells are primarily responsible for this reduction. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), for quantification. The absorbance of the dissolved formazan solution is directly proportional to the number of viable cells. By measuring the absorbance at a specific wavelength (typically between 500 and 600 nm), the cytotoxic effect of a compound can be quantified.
Experimental Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).
-
Test Compound: this compound.
-
Cell Culture Medium: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Application Notes and Protocols for the Purification of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is a chemical intermediate that features a tertiary amine within a piperazine ring, a hydroxyl group, and a nitroaromatic moiety. Due to these functional groups, it finds application in the synthesis of various biologically active molecules. The synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is essential to obtain a product of high purity, which is critical for its use in subsequent research and development, particularly in the synthesis of pharmaceutical compounds.
This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography. Additionally, methods for assessing the purity of the final product are described.
General Purification and Analysis Workflow
The purification strategy for crude this compound typically involves an initial workup to remove bulk impurities, followed by either recrystallization or column chromatography, depending on the nature and quantity of the remaining impurities. The purity of the final product is then assessed using analytical techniques.
Caption: General workflow for the purification and analysis of this compound.
Data Presentation: Purification Parameters
The following table summarizes the key parameters for the recommended purification methods. These are starting points and may require optimization based on the specific impurity profile of the crude product.
| Parameter | Recrystallization | Column Chromatography |
| Typical Crude State | Solid | Oily or solid |
| Primary Solvent/Eluent | Ethanol | Hexane/Ethyl Acetate |
| Stationary Phase | Not Applicable | Silica Gel (60-120 or 100-200 mesh) |
| Elution Gradient | Not Applicable | Start with 100% Hexane, gradually increase Ethyl Acetate concentration |
| Purity Monitoring | TLC, Melting Point | TLC |
| Expected Purity | >98% (can be lower depending on impurities) | >99% |
| Typical Yield | 60-90% | 50-85% |
Experimental Protocols
Recrystallization Protocol
Recrystallization is an effective method for purifying solid crude products where the impurities have different solubility profiles from the desired compound. Ethanol is often a suitable solvent for piperazine derivatives[1].
Materials:
-
Crude this compound
-
Ethanol (96% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the product is very soluble in cold ethanol, a mixed solvent system like ethanol/water or ethyl acetate/hexane may be more suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently with swirling. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the dried product can be assessed by melting point determination and TLC analysis.
Column Chromatography Protocol
Column chromatography is a highly versatile technique for purifying both solid and oily crude products, especially when dealing with complex mixtures of impurities. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common choice for compounds of moderate polarity[2].
Materials:
-
Crude this compound
-
Silica gel (e.g., 60-120 or 100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with different ratios of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing:
-
Dry Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the dry silica gel into the column and tap gently to ensure even packing. Add another layer of sand on top of the silica.
-
Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow the silica to settle, tapping the column to ensure uniform packing. Add a layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a pump or nitrogen line) to start the elution process. Begin with a low polarity eluent (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate as the elution progresses.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the appropriate eluent, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Analysis
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 1:1 ratio and optimizing).
-
Visualization: UV light (254 nm). The nitrophenyl group will be UV active.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be developed.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., around 254 nm or the compound's λmax).
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: Provides structural information and can reveal the presence of impurities. The spectra for the parent compound, 1-(4-nitrophenyl)piperazine, have been reported and can serve as a reference for the aromatic and piperazine signals[3].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present (e.g., O-H stretch for the alcohol, N-O stretches for the nitro group, and C-N stretches for the amine). The IR spectrum of 1-(2-nitrophenyl)piperazine shows characteristic bands for the piperazine and nitrobenzene moieties[3].
Potential Impurities
The synthesis of N-aryl piperazines, such as the target compound, can have several potential impurities depending on the synthetic route. A common method involves the reaction of an aniline with bis(2-chloroethyl)amine[4]. In the synthesis of this compound, likely from 1-(4-nitrophenyl)piperazine and 2-chloroethanol or ethylene oxide, potential impurities include:
-
Unreacted 1-(4-nitrophenyl)piperazine: The starting material for the final alkylation step.
-
Unreacted 2-chloroethanol or ethylene oxide: The alkylating agent.
-
Bis-alkylation product: Reaction of two molecules of 1-(4-nitrophenyl)piperazine with a linking impurity or a byproduct from the alkylating agent.
-
Side products from the synthesis of 1-(4-nitrophenyl)piperazine: If the starting material is not pure.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
HPLC method development for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The protocol outlines a systematic approach to method development, including stationary phase selection, mobile phase optimization, and determination of critical chromatographic parameters. The presence of the nitrophenyl chromophore allows for direct UV detection, eliminating the need for derivatization.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Accurate and precise analytical methods are essential for monitoring its purity, stability, and concentration in various samples throughout the drug development process. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] This application note details a systematic approach to developing a reliable RP-HPLC method for the analysis of this compound. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.
Materials and Reagents
-
Analyte: this compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Additives: Formic acid (analytical grade), Phosphoric acid (analytical grade), Ammonium acetate (analytical grade)
-
Columns: A C18 reversed-phase column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size). Other stationary phases like C8 or phenyl columns can be explored if necessary.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The presence of the nitrophenyl group in the analyte suggests strong UV absorbance, making UV detection a suitable choice.
Table 1: Recommended Initial and Optimized Chromatographic Conditions
| Parameter | Initial Conditions | Optimized Conditions |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection Wavelength | Scanned from 200-400 nm, initial monitoring at 254 nm | 275 nm (or the determined λmax) |
| Run Time | 20 min | 15 min |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For drug product analysis, an extraction step may be necessary.
HPLC Method Development Workflow
The following workflow outlines the systematic approach to developing and optimizing the HPLC method.
References
Application Notes and Protocols for the In Vitro Evaluation of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic potential, including demonstrated anticancer effects.[1] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest by modulating key signaling pathways that are often dysregulated in cancer.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of a novel piperazine derivative, 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, in cell culture. The described experimental setup is designed to assess its cytotoxic and apoptotic potential and to elucidate its underlying mechanism of action.
Experimental Workflow
A systematic workflow is crucial for the comprehensive evaluation of a novel compound. The following diagram outlines the proposed experimental pipeline, starting from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: General experimental workflow for in vitro evaluation.
Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human cervical cancer (HeLa), lung cancer (A549), or colon cancer (HCT-116) cell lines are suitable for initial screening.[2][3][4] These cell lines are widely used in cancer research and have been employed in the evaluation of other piperazine derivatives.[2]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Replace the medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.[1]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Caption: Workflow for apoptosis detection via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Treat cells as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Protocol 5: Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.[1]
-
Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.[3][4]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Signaling Pathway
Based on the known activities of similar piperazine derivatives, this compound may induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the PI3K/Akt signaling cascade.[1][3]
Caption: Hypothetical intrinsic apoptosis pathway modulation.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HCT-116 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Effect on Cell Cycle Distribution in HeLa Cells (at 48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
| Compound (2x IC50) | Value | Value | Value |
Table 3: Apoptosis Induction in HeLa Cells (at 48h)
| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
| Compound (2x IC50) | Value | Value | Value |
Table 4: Relative Protein Expression Levels (Western Blot Densitometry)
| Protein | Vehicle Control | Compound (IC50) | Compound (2x IC50) |
| Bcl-2 | 1.0 | Value | Value |
| Bax | 1.0 | Value | Value |
| Cleaved Caspase-3 | 1.0 | Value | Value |
| p-Akt/Akt Ratio | 1.0 | Value | Value |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, typically via the N-arylation of 1-(2-hydroxyethyl)piperazine with 1-chloro-4-nitrobenzene.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Inactive Catalyst: If employing a palladium-catalyzed reaction (such as Buchwald-Hartwig amination), ensure the catalyst is active. The Pd(0) species is crucial; if using a Pd(II) precatalyst, it may not be reducing effectively. While the reaction may not be overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.
-
Inappropriate Base: The choice and amount of base are critical. For N-arylation, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally effective. Ensure you are using at least 1.5-2.0 equivalents of an anhydrous base.
-
Solvent Issues: The insolubility of reactants can significantly hinder the reaction. Toluene and dioxane are common solvents for N-arylation. If solubility is an issue, switching to a more polar aprotic solvent like DMF might be beneficial.
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If your reaction is sluggish, gradually increasing the temperature while monitoring the reaction progress is advisable.
Q2: I am observing the formation of a significant amount of N,N'-bis-(4-nitrophenyl)piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
A2: The formation of the di-substituted byproduct is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. To favor mono-arylation, consider the following strategies:
-
Control Stoichiometry: Use an excess of 1-(2-hydroxyethyl)piperazine relative to 1-chloro-4-nitrobenzene. This statistically favors the mono-arylation product.
-
Slow Addition: Adding the 1-chloro-4-nitrobenzene solution dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second arylation event.
Q3: My reaction has stalled, and I see unreacted starting materials on my TLC/LC-MS. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Poor Reagent Solubility: As mentioned, ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Catalyst Poisoning: If using a catalyst, trace impurities in your reagents or solvent could be poisoning it. Using high-purity, anhydrous reagents and solvents is crucial.
-
Ineffective Base: The base might not be strong enough or may have degraded. Use a fresh, anhydrous batch of the appropriate base.
Q4: The purification of my product is challenging, and I am getting an oily product instead of a solid. What can I do?
A4: Purification challenges can arise from residual solvent, byproducts, or the inherent properties of the product.
-
Work-up Procedure: After the reaction, a proper aqueous work-up is essential to remove the base and other inorganic salts. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), is a standard procedure.
-
Column Chromatography: If simple extraction does not yield a pure product, purification by flash column chromatography on silica gel is recommended.
-
Recrystallization: While challenging for oily products, it might be possible to induce crystallization. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly cooling it or adding a co-solvent in which it is less soluble to promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common route is the nucleophilic aromatic substitution (SNAAr) reaction between 1-(2-hydroxyethyl)piperazine and an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The reaction is typically carried out in the presence of a base and a suitable solvent.
Q2: What are the recommended starting materials and reagents?
A2:
-
Piperazine derivative: 1-(2-hydroxyethyl)piperazine
-
Aryl halide: 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene (often more reactive).
-
Base: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or less polar solvents like toluene or dioxane, especially for palladium-catalyzed reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the expected physical properties of the final product?
A4: The final product, this compound, is expected to be a solid at room temperature. A similar compound, 2-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanol, has a reported melting point of 84-85 °C[1]. The product is likely to be soluble in polar organic solvents.
Data Presentation
Table 1: General Conditions for N-Arylation of Piperazine Derivatives
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAAr) |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) | Often catalyst-free |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) | Diamines, amino acids (e.g., L-proline) | Not applicable |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Et₃N) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | High-boiling polar (e.g., DMF, DMSO) | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80-120 °C | 100-160 °C | Room temperature to reflux |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
1-chloro-4-nitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-chloro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the 1-chloro-4-nitrobenzene is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
common impurities and byproducts in 4-nitrophenylpiperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrophenylpiperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-nitrophenylpiperazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 4-nitrophenylpiperazine can arise from several factors, primarily related to reaction conditions and reagent purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) of p-chloronitrobenzene with piperazine or Buchwald-Hartwig amination.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: The choice of solvent, base, and temperature is critical. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often used. The strength of the base (e.g., K₂CO₃, Et₃N) should be sufficient to deprotonate the piperazine without causing side reactions. For Buchwald-Hartwig reactions, careful selection of the palladium catalyst and ligand is crucial. Screening different combinations can significantly improve yields.[1]
-
-
Degradation of Starting Materials or Product:
-
Troubleshooting: 4-Nitrophenylpiperazine or the starting materials may be sensitive to high temperatures or strong bases.[2] If degradation is suspected, try running the reaction at a lower temperature for a longer duration. Employing a milder base could also be beneficial.
-
-
Impure Reagents:
-
Troubleshooting: Ensure the purity of your starting materials, especially the piperazine and the aryl halide. Impurities can interfere with the reaction or lead to the formation of byproducts.
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A2: A common high-molecular-weight byproduct in the synthesis of 4-nitrophenylpiperazine is 1,4-bis(4-nitrophenyl)piperazine .
Cause:
This byproduct forms when a single piperazine molecule reacts with two molecules of p-chloronitrobenzene (or other aryl halide). This is particularly prevalent when piperazine itself is used as the starting material.
Prevention:
-
Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine relative to the aryl halide will statistically favor the mono-arylation product.
-
Use a Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group prevents the second arylation. The protecting group can then be removed in a subsequent step to yield 4-nitrophenylpiperazine.
Q3: My final product is contaminated with unreacted starting materials. What is the best way to purify it?
A3: The presence of unreacted starting materials like p-chloronitrobenzene and piperazine is a common issue.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from both starting materials and byproducts. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Recrystallization: If the product is a solid and has significantly different solubility from the impurities in a particular solvent, recrystallization can be an efficient purification method.
-
Acid-Base Extraction: Since 4-nitrophenylpiperazine is basic, it can be separated from non-basic impurities like p-chloronitrobenzene through an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The product will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
Q4: I suspect there are other minor impurities in my product. What are some other common byproducts to look out for?
A4: Besides the di-arylated product and unreacted starting materials, other impurities can form depending on the reaction conditions.
-
Dehalogenation Product (in Buchwald-Hartwig amination): The aryl halide can undergo dehalogenation, leading to the formation of nitrobenzene. This is a known side reaction in palladium-catalyzed couplings.[2]
-
Solvent Adducts or Degradation Products: High reaction temperatures can sometimes lead to reactions with the solvent or thermal degradation of the product.
-
Products from Side Reactions of Functional Groups: If your piperazine derivative has other functional groups, they might undergo side reactions under the reaction conditions.
Identification:
-
GC-MS and LC-MS: These techniques are invaluable for identifying unknown impurities by providing molecular weight and fragmentation patterns.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help identify impurities if they are present in sufficient quantities and have distinct signals from the main product.
Quantitative Data Summary
The following table summarizes potential impurities and byproducts in the synthesis of 4-nitrophenylpiperazine. The typical concentration ranges are qualitative estimates and can vary significantly based on the reaction conditions and purification methods employed.
| Impurity/Byproduct | Potential Cause | Typical Concentration (before purification) | Recommended Analytical Technique |
| 1,4-bis(4-nitrophenyl)piperazine | Di-arylation of piperazine | Low to High | HPLC, LC-MS, GC-MS |
| p-Chloronitrobenzene | Incomplete reaction | Low to Medium | TLC, GC-MS, HPLC |
| Piperazine | Incomplete reaction/Excess reagent | Low to Medium | NMR (if not removed during workup) |
| Nitrobenzene | Dehalogenation of aryl halide | Low | GC-MS |
| Solvent-related impurities | High reaction temperatures/Side reactions | Trace to Low | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazine via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization.
Materials:
-
Piperazine
-
p-Chloronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in DMF.
-
Add p-chloronitrobenzene (1 equivalent) and potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for 4-nitrophenylpiperazine synthesis.
References
troubleshooting low yield in the synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Technical Support Center: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in this N-alkylation reaction typically stems from one of several factors: incomplete reaction, formation of side products, or loss of product during work-up and purification. Key areas to investigate include the quality of reagents, reaction conditions (temperature, solvent, base), and the extraction procedure.
Q2: My TLC or LC-MS analysis shows a significant amount of unreacted 1-(4-nitrophenyl)piperazine starting material. How can I improve conversion?
Incomplete conversion is a frequent issue. Consider the following troubleshooting steps:
-
Reagent Reactivity: Ensure the alkylating agent (e.g., 2-chloroethanol or 2-bromoethanol) has not degraded. Use a fresh or properly stored bottle. 2-bromoethanol is generally more reactive than 2-chloroethanol and may improve conversion.
-
Insufficient Temperature/Time: The reaction may require more energy or time to proceed to completion. Try increasing the reaction temperature in increments of 10°C or extending the reaction time, while monitoring progress by TLC or LC-MS.
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.[1] Consider switching to a more polar aprotic solvent like DMF to ensure all reagents are in solution.[1]
-
Ineffective Base: The base is crucial for deprotonating the piperazine nitrogen and neutralizing the acid byproduct (HCl or HBr).[1] Ensure you are using a sufficient excess (at least 2.0 equivalents) of a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
Q3: I am observing a significant side product with a higher molecular weight. What is it and how can I prevent it?
This is likely the di-alkylated byproduct, 1,4-bis(2-hydroxyethyl)-1-(4-nitrophenyl)piperazin-1-ium, formed when both nitrogen atoms of the piperazine ring react with the alkylating agent. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the 1-(4-nitrophenyl)piperazine relative to the alkylating agent (e.g., 1.1 to 1.0). This favors mono-alkylation.[1]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over a period of 30-60 minutes. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]
Q4: During aqueous work-up, my product seems to remain in the aqueous layer, leading to poor extraction efficiency. What should I do?
The desired product is a tertiary amine, which can be protonated in acidic or neutral water to form a water-soluble salt. This is a common cause of low recovery.
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic. Adjust the pH to 10-12 using a base like 1M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution.[1] This deprotonates the product, converting it to its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[1]
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent significantly impacts reaction success. The following tables provide a summary of how these parameters can influence yield.
Table 1: Effect of Base on Reaction Yield
| Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 80 | 12 | 65-75% | Standard, cost-effective choice. Ensure it is anhydrous. |
| Cs₂CO₃ | Acetonitrile | 80 | 8 | 75-85% | More reactive and soluble than K₂CO₃, can reduce reaction time. |
| NaH | THF | 65 | 10 | 50-60% | Strong base, but heterogeneity and safety concerns can be an issue. |
| Triethylamine | Acetonitrile | 80 | 24 | <40% | Often too weak to drive the reaction to completion efficiently. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetonitrile | 80 | 12 | 65-75% | Good general-purpose solvent, easy to remove. |
| DMF | 90 | 8 | 70-85% | Excellent solvating power, useful if starting materials are poorly soluble.[1] Higher boiling point requires vacuum for removal. |
| Ethanol | 78 | 18 | 55-65% | Can act as a nucleophile, potentially leading to side products. Generally slower reaction rates. |
| Toluene | 110 | 24 | <50% | Generally poor solubility for piperazine salts, leading to slow, incomplete reactions. |
Detailed Experimental Protocol
This protocol describes a standard procedure for the synthesis of this compound via N-alkylation.
Materials:
-
1-(4-Nitrophenyl)piperazine (1.0 eq.)
-
2-Bromoethanol (1.05 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-nitrophenyl)piperazine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a suspension (concentration approx. 0.2-0.5 M).
-
Reagent Addition: Begin stirring the suspension. Slowly add 2-bromoethanol (1.05 eq.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C (for acetonitrile) or 90°C (for DMF) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of acetonitrile or DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Aqueous Work-up: Dissolve the resulting residue in DCM and water. Crucially, basify the aqueous layer to pH >10 with 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by recrystallization to yield the final product as a solid.
Visualizations: Reaction Pathway and Troubleshooting
The following diagrams illustrate the chemical transformation and a logical workflow for addressing low-yield issues.
Caption: Reaction scheme for the N-alkylation of 1-(4-nitrophenyl)piperazine.
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
solubility issues of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol in biological buffers.
Troubleshooting Guide
Issue: Precipitation observed when dissolving this compound in aqueous buffers (e.g., PBS, TRIS).
This is a common challenge with compounds that have low aqueous solubility. The presence of a nitrophenyl group and a piperazine ring in the structure of this compound can contribute to its hydrophobic nature. When a stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can precipitate out of solution.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Step-by-Step Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate upon dilution.[1] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay.
-
Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. This can involve adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Adjust pH: The piperazine moiety in this compound is basic. Adjusting the pH of the biological buffer to a more acidic range (if your experimental system allows) can increase the ionization of the compound, thereby enhancing its aqueous solubility.[3]
-
Use Co-solvents or Surfactants: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3] Consider incorporating a small, non-toxic concentration of a surfactant like Tween-80 or a co-solvent such as polyethylene glycol (PEG). Always include a vehicle control with the same concentration of the co-solvent or surfactant alone to ensure it does not interfere with your assay results.[1]
-
Gentle Heating and Sonication: Briefly warming the solution in a water bath (e.g., at 37°C) or using a sonicator can help dissolve the compound. However, be cautious as prolonged heating can degrade the compound.
-
Salt Formation: For piperazine derivatives, converting the free base to a salt form (e.g., hydrochloride salt) is a highly effective method to improve aqueous solubility.[3][4][5] If you have the unformulated compound, this could be a viable, albeit more involved, option.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its likely hydrophobic nature, 100% DMSO is a common and effective solvent for preparing high-concentration stock solutions of compounds like this compound.[6] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to precipitation.[2]
Q2: My compound precipitates out of solution even at low concentrations in my cell-based assay. What should I do?
A2: If you have optimized the DMSO concentration and are still observing precipitation, consider the following:
-
Determine the Kinetic Solubility: First, determine the kinetic solubility of your compound in your specific cell culture medium. This will tell you the concentration at which the compound begins to precipitate under your experimental conditions.[3]
-
Use a Different Formulation: Advanced formulation strategies can be employed, such as using cyclodextrins to form inclusion complexes that enhance solubility.[3][7] Nanosuspensions, which involve reducing the particle size of the drug, can also increase the surface area for dissolution.[3]
Q3: How does pH affect the solubility of this compound?
A3: The piperazine ring in the compound is a basic functional group. In more acidic conditions (lower pH), the piperazine nitrogen atoms can become protonated, forming a more soluble salt. Conversely, in more basic conditions (higher pH), the compound will be in its less soluble free base form. Therefore, if your experimental conditions permit, using a buffer with a slightly acidic pH may improve solubility.
Factors Affecting Solubility:
Caption: Key factors influencing compound solubility.
Quantitative Data Summary
| Parameter | Condition | Expected Effect on Solubility | Rationale |
| pH | Decrease (more acidic) | Increase | Protonation of the basic piperazine nitrogen increases aqueous solubility.[3] |
| Increase (more basic) | Decrease | The compound is more likely to be in its less soluble free base form. | |
| Temperature | Increase | Generally Increases | Provides more energy to overcome the crystal lattice energy. |
| Decrease | Generally Decreases | Lower energy can lead to precipitation, especially from supersaturated solutions. | |
| Co-solvents | Addition of DMSO, PEG, Ethanol | Increase | These water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3] |
| Surfactants | Addition of Tween-80, etc. | Increase | Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility. |
| Salt Concentration | High Salt Concentration (e.g., in PBS) | Can Decrease | High ionic strength can sometimes lead to a "salting-out" effect, causing the compound to precipitate.[1] |
Experimental Protocols
Protocol: Determination of Kinetic Solubility in a Biological Buffer
This protocol provides a general method to determine the concentration at which this compound starts to precipitate from a biological buffer.
Materials:
-
This compound
-
100% DMSO
-
Biological buffer of interest (e.g., PBS, TRIS, DMEM)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering (nephelometer)
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
-
Dilution into Buffer: Add the biological buffer to the wells containing the DMSO serial dilutions. The final DMSO concentration should be consistent across all wells and match the concentration you intend to use in your experiments (e.g., 0.5%).
-
Incubation: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.
-
Measure Turbidity: Measure the turbidity of the solutions in each well. This can be done by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 500-600 nm) or by using a nephelometer to measure light scattering.[8]
-
Data Analysis: The concentration at which you observe a significant increase in absorbance or light scattering compared to the buffer-only control is the kinetic solubility limit of your compound under those conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
improving the stability of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol for long-term storage
This technical support center provides guidance on improving the long-term storage stability of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture absorption and oxidation. Based on stability studies of similar phenylpiperazine compounds, refrigerated (2-8°C) or frozen (-20°C) storage is preferable to room temperature to minimize degradation over extended periods.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Oxidation: The piperazine ring and the ethanol group can be susceptible to oxidation.
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce degradation.
-
Formation of N-nitrosamines: In the presence of nitrous acid, secondary amines like piperazine can form N-nitrosamines, which are often potent mutagens.[2]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] A validated HPLC method can separate the intact compound from its degradation products, allowing for quantification of the remaining active substance and detection of impurities. Visual inspection for color change or precipitation can also be an initial indicator of degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents and strong bases.[1] Contact with these substances can accelerate degradation. It is also advisable to avoid contact with acids.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Re-evaluate storage conditions. |
| Loss of potency or inconsistent results | Instability of the compound under experimental conditions | Prepare fresh solutions for each experiment. If the compound is in a formulation, evaluate the stability of the entire formulation. |
| Discoloration of the solid compound (yellowing) | Light exposure or oxidation | Store the compound in an amber vial or a light-blocking container. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Phase separation or precipitation in solution | Poor solubility or degradation leading to insoluble products | Ensure the solvent is appropriate and the concentration is within the solubility limits. Analyze the precipitate to identify its composition. |
Data on Storage Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Storage Condition | Time | Assay (% remaining) | Appearance |
| 25°C / 60% RH (Ambient) | 3 months | 95.2% | No change |
| 6 months | 88.5% | Slight yellowing | |
| 40°C / 75% RH (Accelerated) | 1 month | 90.1% | Yellowing |
| 3 months | 75.8% | Significant yellowing | |
| 5°C (Refrigerated) | 12 months | 99.1% | No change |
| -20°C (Frozen) | 24 months | 99.5% | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for selecting appropriate storage conditions.
References
optimizing HPLC separation of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol from starting materials
Technical Support Center: HPLC Separation Optimization
Topic: Optimizing HPLC Separation of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol from Starting Materials
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of the target compound this compound from its key starting materials, 1-(4-nitrophenyl)piperazine and 2-chloroethanol.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for this separation?
A1: A reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point. The target compound and the aromatic starting material possess sufficient hydrophobicity to be retained on a C18 column, while the highly polar starting material, 2-chloroethanol, will elute early. A gradient elution is recommended to ensure adequate separation and reasonable analysis time.
Q2: How do I select an appropriate HPLC column?
A2: A standard C18 (octadecyl) column is the recommended choice. These columns provide excellent retention for aromatic and moderately polar compounds. For initial method development, a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance of efficiency, resolution, and backpressure. Columns with low silanol activity are often preferred for amine-containing compounds to minimize peak tailing[1].
Q3: What mobile phase composition should I begin with?
A3: A mobile phase consisting of acetonitrile (MeCN) and water is a standard choice for RP-HPLC[1][2]. An acidic modifier is crucial for achieving good peak shape for the piperazine compounds. Start with a binary gradient:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (MeCN)
An initial gradient could be 10% B to 90% B over 15-20 minutes. Formic acid is volatile and suitable for mass spectrometry (MS) detection if needed[1][2].
Q4: What is the optimal detection wavelength?
A4: The product, this compound, and the starting material, 1-(4-nitrophenyl)piperazine, contain a nitrophenyl chromophore, which is strongly UV-active. The starting material 2-chloroethanol does not have a significant chromophore and will likely not be detected by a UV detector[3][4][5][6]. A detection wavelength between 254 nm and 280 nm is a good starting point. To determine the optimal wavelength, perform a UV scan of the target compound or a reaction mixture to identify the absorbance maximum.
Q5: How can I confirm the identity of the peaks in my chromatogram?
A5: Peak identity can be confirmed by injecting standards of the starting materials (1-(4-nitrophenyl)piperazine and 2-chloroethanol) and the purified product separately. The retention times should match the corresponding peaks in the reaction mixture chromatogram. For unequivocal identification, especially for impurity profiling, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Physicochemical Properties of Analytes
Understanding the properties of the molecules is key to developing a robust separation method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Expected Elution Order (RP-HPLC) |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | Colorless liquid, highly polar, miscible with water[3][4][5][6][7]. Lacks a strong UV chromophore. | 1 (Very early, near void volume) |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | Yellow powder, basic, aromatic, less polar than the product[8][9][10][11]. Strong UV absorbance. | 2 |
| This compound (Product) | C₁₂H₁₇N₃O₃ | 251.28 | More polar than the nitrophenylpiperazine starting material due to the hydroxyl group. Strong UV absorbance. | 3 |
Experimental Protocol: Recommended Starting Method
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and resolution needs.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 - 1.0 mg/mL. |
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing)
-
Q: My peaks for the piperazine compounds are tailing significantly. What is the cause and how can I fix it?
-
A: Peak tailing for basic compounds like piperazines is often caused by secondary interactions with acidic silanol groups on the silica-based column packing[12].
-
Solution 1 (Adjust Mobile Phase pH): Ensure your mobile phase is acidic. The use of 0.1% formic or phosphoric acid protonates the basic nitrogens on the piperazine ring, reducing their interaction with silanols.
-
Solution 2 (Increase Buffer Strength): If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the silanol groups and improve peak shape[12].
-
Solution 3 (Use a Different Column): Consider using a column with advanced end-capping or a hybrid particle technology designed to minimize silanol interactions.
-
Solution 4 (Check for Column Overload): Injecting too much sample can cause peak tailing. Try diluting your sample and injecting a smaller amount[13].
-
-
Issue 2: Insufficient Resolution
-
Q: I cannot fully separate the product peak from the 1-(4-nitrophenyl)piperazine starting material peak. What should I do?
-
A: Insufficient resolution means the separation is not optimal. Several parameters can be adjusted.
-
Solution 1 (Modify Gradient Slope): Make the gradient shallower. For example, extend the gradient time from 15 minutes to 30 minutes. This gives the compounds more time to interact with the stationary phase, improving separation.
-
Solution 2 (Change Organic Modifier): While acetonitrile is a good starting point, sometimes methanol provides different selectivity. Try replacing acetonitrile with methanol in your mobile phase.
-
Solution 3 (Adjust Temperature): Increasing the column temperature (e.g., from 30 °C to 40 °C) can decrease mobile phase viscosity and improve efficiency, which may enhance resolution.
-
Solution 4 (Use a Longer Column): A longer column (e.g., 250 mm) or a column with a smaller particle size (e.g., 3 µm) will provide higher theoretical plates and better resolving power.
-
-
Issue 3: Retention Time Drifting or Unstable
-
Q: The retention times for my peaks are shifting between injections. Why is this happening?
-
A: Shifting retention times indicate a lack of system stability[14].
-
Solution 1 (Ensure Column Equilibration): The column must be fully equilibrated with the initial mobile phase conditions before each injection. A rule of thumb is to flush the column with 5-10 column volumes of the starting mobile phase[14]. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 5-10 minutes.
-
Solution 2 (Check Mobile Phase Preparation): Inconsistent mobile phase preparation is a common cause of retention time drift[14]. Ensure accurate measurement of solvents and additives every time. Premixing solvents can sometimes provide more stable results than online mixing.
-
Solution 3 (Verify Pump Performance): Check for leaks in the pump, seals, and fittings. Inconsistent flow from the pump will lead directly to retention time variability[15].
-
Solution 4 (Control Column Temperature): Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times[15].
-
-
Issue 4: High System Backpressure
-
Q: The pressure on my HPLC system is much higher than normal. What should I check?
-
A: High backpressure can damage the pump and column and indicates a blockage in the system[12][13].
-
Solution 1 (Identify the Blockage): Systematically isolate the source of the pressure. Start by removing the column and running the pump. If the pressure drops to normal, the blockage is in the column. If it remains high, the blockage is between the pump and the injector or in the connecting tubing.
-
Solution 2 (Filter Samples and Mobile Phase): Particulate matter from the sample or mobile phase can clog the column inlet frit[13]. Always filter your samples and solvents through a 0.45 µm or 0.22 µm filter.
-
Solution 3 (Use a Guard Column): A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds, protecting the more expensive analytical column.
-
Solution 4 (Reverse Flush the Column): If the column is blocked at the inlet, you can sometimes dislodge the blockage by reversing the column direction and flushing with a strong solvent (like 100% acetonitrile or methanol). Always check the column manufacturer's instructions before backflushing.
-
-
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chemcess.com [chemcess.com]
- 4. webqc.org [webqc.org]
- 5. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 6. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 7. 2-クロロエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(4-Nitrophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1-(4-硝基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with Piperazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enzyme inhibition assays involving piperazine-containing compounds. The following information is designed to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My piperazine compound shows poor solubility in the aqueous assay buffer, leading to inconsistent results. What should I do?
A1: Poor aqueous solubility is a frequent challenge with piperazine compounds, which can lead to precipitation and unreliable data.[1][2][3] A systematic approach to improving solubility is recommended:
-
pH Adjustment: The piperazine moiety is basic. Lowering the pH of the buffer to at least two units below the compound's pKa can increase its solubility by promoting the formation of a more soluble protonated salt.[1][3]
-
Use of Co-solvents: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[4] When diluting into the final assay buffer, ensure the final DMSO concentration is kept low (typically <1%) to avoid affecting enzyme activity or cell viability.[1][4][5] Perform serial dilutions to minimize precipitation upon dilution.[6]
-
Kinetic Solubility Assessment: Before proceeding with extensive assays, determine the kinetic solubility of your compound in the specific assay buffer to identify the concentration at which it begins to precipitate.[1]
-
Advanced Formulation: For persistent solubility issues, consider advanced formulation strategies such as creating a salt form of the compound or using solubilizing excipients like cyclodextrins.[1][7]
Q2: I've identified a potent piperazine inhibitor in my primary screen, but I'm concerned about false positives. How can I rule out non-specific inhibition due to compound aggregation?
A2: Compound aggregation is a common source of false positives in high-throughput screening, where small molecules form aggregates that non-specifically inhibit enzymes.[8][9] Several methods can be employed to identify and mitigate aggregation-based inhibition:
-
Detergent Sensitivity Assay: Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer. A significant decrease in the compound's inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[9]
-
Varying Enzyme Concentration: For a true inhibitor, the IC50 value should be independent of the enzyme concentration. However, for an aggregator, the IC50 value will typically increase linearly with an increase in enzyme concentration.[8]
-
Pre-incubation Test: The order of addition of reagents can be informative. Compare the results when the compound is pre-incubated with the enzyme before adding the substrate, versus pre-incubating the compound with the substrate before adding the enzyme. Aggregators often show more potent inhibition when pre-incubated with the enzyme.[8]
-
Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly detect the presence of aggregates in a solution of your compound.[8][10]
-
Examine Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes in their dose-response curves.[9]
Q3: My piperazine compound is a potent inhibitor in a biochemical assay but shows significantly lower potency in a cell-based assay. What could be the reasons for this discrepancy?
A3: Discrepancies between biochemical and cellular assay results are common and can be due to several factors related to the compound's behavior in a cellular context:[11]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[2][11]
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell, reducing its intracellular concentration.[11]
-
High Intracellular ATP (for Kinase Inhibitors): Biochemical kinase assays are often performed at ATP concentrations close to the enzyme's Km. However, intracellular ATP levels are much higher, which can lead to competitive displacement of ATP-competitive inhibitors.[11]
-
Plasma Protein Binding: If the cell culture medium contains serum, the compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.[11]
-
Compound Instability: The compound may be unstable in the assay conditions or be rapidly metabolized by cellular enzymes.[2]
Q4: I suspect my piperazine compound might be a Pan-Assay Interference Compound (PAIN). What are the warning signs and how can I confirm this?
A4: PAINS are compounds that appear as hits in multiple assays due to non-specific activity.[12][13] While the piperazine core itself is not a classic PAINs alert, certain derivatives can behave as such. The troubleshooting steps for aggregation are highly relevant for identifying PAINS. Key characteristics of PAINS include:
-
Activity at low micromolar concentrations.
-
Often contain reactive functional groups.
-
Their activity can be sensitive to changes in assay conditions.[13]
To investigate if a compound is a PAIN, it is crucial to perform counter-screens and orthogonal assays. If the compound is active against unrelated enzymes or in assays with different detection technologies, it may be a PAIN.[8][9]
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Detecting Compound Aggregation
Objective: To determine if the inhibitory activity of a piperazine compound is dependent on aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of the piperazine compound in both buffers.
-
Perform the enzyme inhibition assay in parallel using both sets of buffers.
-
For each condition, pre-incubate the enzyme with the compound dilutions for 5-10 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity and calculate the percent inhibition for each compound concentration.
-
Generate dose-response curves and determine the IC50 values in the presence and absence of Triton X-100.
Interpretation of Results:
| Observation | Interpretation |
| IC50 value significantly increases in the presence of Triton X-100. | Likely an aggregation-based inhibitor. |
| IC50 value remains unchanged or changes minimally. | Likely a true, specific inhibitor. |
Protocol 2: Enzyme Concentration Variation Assay
Objective: To distinguish between specific inhibitors and aggregators by varying the enzyme concentration.
Methodology:
-
Perform the enzyme inhibition assay at two or more different enzyme concentrations (e.g., 1x and 10x).
-
For each enzyme concentration, determine the IC50 value of the piperazine compound.
Interpretation of Results:
| Observation | Interpretation |
| IC50 value increases proportionally with enzyme concentration. | Suggests aggregation-based inhibition. |
| IC50 value is independent of enzyme concentration. | Consistent with specific, reversible inhibition. |
Data Presentation
Table 1: Example Data for Detergent Sensitivity Assay
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift (IC50 with/without) | Interpretation |
| Piperazine A | 1.2 | > 50 | > 41.7 | Likely Aggregator |
| Piperazine B | 2.5 | 2.8 | 1.12 | Likely Specific Inhibitor |
Table 2: Example Data for Enzyme Concentration Variation Assay
| Compound | Enzyme Conc. (nM) | IC50 (µM) | Interpretation |
| Piperazine C | 1 | 0.8 | Likely Aggregator |
| 10 | 7.5 | ||
| Piperazine D | 1 | 3.1 | Likely Specific Inhibitor |
| 10 | 3.3 |
Visualizations
Caption: Troubleshooting workflow for enzyme inhibition assays.
Caption: Workflow for identifying aggregation-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
Technical Support Center: Overcoming Challenges in Cell-Based Assays with Nitrophenylpiperazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrophenylpiperazine (NPP) derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My nitrophenylpiperazine derivative is showing low potency in cell-based assays compared to biochemical assays. What are the potential causes?
A1: This is a common challenge that can be attributed to several factors:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties, such as LogP and polar surface area. Structural modifications may be necessary to improve permeability.
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell. You can test this by co-incubating your compound with known efflux pump inhibitors.
-
Compound Instability: The derivative might be unstable in the cell culture medium over the course of the experiment. It is advisable to assess the compound's stability using methods like HPLC.
-
Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Consider performing assays in serum-free media or quantifying the unbound fraction.
Q2: I am observing significant cytotoxicity with my NPP derivative across multiple cell lines. How can I determine if this is an off-target effect?
A2: Unexpected cytotoxicity can be a significant hurdle. Here’s how to approach this issue:
-
Determine the Therapeutic Window: Compare the concentration at which you observe cytotoxicity (IC50) with the concentration required for the desired on-target effect (EC50). A large difference between these values may suggest an off-target effect.
-
Use a Panel of Cell Lines: Test your compound on a variety of cell lines, including non-cancerous control cells, to see if the toxicity is cell-type specific.
-
Broad Off-Target Screening: Utilize a commercial service to screen your compound against a panel of common off-targets, such as GPCRs, ion channels, and kinases. This can provide a broad overview of potential liabilities.
-
Structural Modifications: If off-target effects are suspected, consider synthesizing and testing analogs of your compound to see if the toxicity can be separated from the desired activity.
Q3: My NPP derivative has poor aqueous solubility, leading to precipitation in my cell-based assays. What can I do to overcome this?
A3: Solubility is a frequent challenge with organic small molecules. Here are some troubleshooting steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay is not toxic to the cells (typically below 0.5%).
-
pH Adjustment: For basic NPP derivatives, slightly acidifying the cell culture medium (if your assay permits) can increase solubility by promoting the formation of the more soluble protonated form.
-
Advanced Formulation: For in vitro studies, you can consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound to improve its solubility and bioavailability.
-
Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in your specific assay buffer to identify the concentration at which precipitation begins.
Q4: My results from cell viability assays (e.g., MTT, XTT) are inconsistent. What are some common pitfalls to avoid?
A4: Inconsistent results in viability assays can often be traced back to experimental variables:
-
Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent effective concentrations. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells per well and that the cells are in the exponential growth phase.
-
Incubation Times: Use consistent incubation times for both compound treatment and the viability reagent.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly stored.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to minimize variability.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Assess compound stability in culture medium over the experiment's time course using HPLC. |
| Off-Target Cytotoxicity | Perform a broad off-target screening. Compare the cytotoxic IC50 to the on-target EC50. |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines, including non-cancerous controls. |
| Metabolic Activation | Co-incubate with cytochrome P450 inhibitors to see if toxicity is reduced. |
| Solvent Toxicity | Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). Include a vehicle-only control. |
Issue 2: Poor Solubility and Compound Precipitation
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Determine the kinetic solubility in your assay medium. |
| Precipitation Upon Dilution | Optimize the final DMSO concentration. Adjust the pH of the medium if the assay allows. Consider using solubilizing agents like Pluronic F-68 or cyclodextrins. |
| Inconsistent Results | Visually inspect for precipitation. Modify the formulation by adjusting pH or adding a co-solvent. |
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory activities of various nitrophenylpiperazine and related piperazine derivatives from published studies.
Table 1: Cytotoxicity of Piperazine Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| Thiazolinylphenyl-piperazines | MDA-MB-231 | Breast Cancer | Significant cytotoxic effect observed |
| Arylpiperazine Derivative | LNCaP | Prostate Cancer | 3.67 |
| Arylpiperazine Derivative | DU145 | Prostate Cancer | 8.25[1] |
| Dispiropiperazine Derivative | Various (18 lines) | Various | 0.63 - 13 |
| Ciprofloxacin-piperazine Derivative | A549 | Non-small cell lung cancer | 14.8 - 24.8 |
Note: IC50/GI50 values can vary based on the specific derivative, cell line, and experimental conditions.
Table 2: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
| Compound | Modification | IC50 (µM) |
| 4l | Indole moiety at N-1 of piperazine | 72.55 |
| 4a | Phenyl group | 174.71 |
Note: The inhibitory activity is dependent on the specific chemical substitutions on the nitrophenylpiperazine scaffold.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Nitrophenylpiperazine derivative stock solution (in DMSO)
-
96-well cell culture plates
-
Selected cell line in complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the NPP derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with the NPP derivative, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Visualizations: Signaling Pathways and Workflows
Caption: A general experimental workflow for assessing the effects of NPP derivatives in cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent or unexpected results in cell-based assays with NPP derivatives.
Caption: A proposed signaling pathway for apoptosis induced by piperazine derivatives.
Caption: A proposed signaling pathway for G2/M cell cycle arrest induced by certain piperazine derivatives.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
refining purification protocols for high-purity 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the refining and purification of high-purity 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a persistent yellow to brown color. What are the likely impurities and how can I remove them?
A1: A persistent color often indicates the presence of residual starting materials, byproducts, or degradation products. Common colored impurities in the synthesis of this compound can include unreacted 1-(4-nitrophenyl)piperazine or oxidation byproducts.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system is crucial. Experiment with single solvents like ethanol or isopropanol, or a binary solvent system such as ethanol/water or ethyl acetate/hexane. The goal is to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can be effective in adsorbing colored impurities. Add a small amount of activated carbon to the hot solution of your crude product before filtration. Be cautious not to use an excessive amount, as it can also adsorb your desired product, leading to lower yields.
-
Column Chromatography: For persistent impurities, flash column chromatography using silica gel is a reliable purification method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) can effectively separate the target compound from colored impurities.
Q2: After purification by column chromatography, I'm observing a low yield. How can I improve the recovery of my product?
A2: Low recovery from column chromatography can be attributed to several factors, including irreversible adsorption onto the silica gel, using an inappropriate solvent system, or issues with sample loading.
Troubleshooting Steps:
-
Solvent System Optimization: Ensure the chosen eluent system provides good separation while allowing for the timely elution of your product. If the solvent is too polar, separation may be poor. If it's not polar enough, the product may not elute from the column. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
-
Sample Loading Technique: For solid samples, it's often best to pre-adsorb the compound onto a small amount of silica gel (dry loading). Dissolve your crude product in a minimal amount of a volatile solvent, add a small portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique often results in better band resolution and can improve yield compared to wet loading.
-
Column Packing: A poorly packed column with channels or cracks can lead to inefficient separation and lower yields. Ensure the silica gel is packed uniformly.
Q3: My purified product shows multiple spots on a TLC plate. How do I identify the impurities and select the right purification method?
A3: The presence of multiple spots on a TLC plate indicates that your sample is not pure. The different spots represent your product and various impurities.
Troubleshooting Steps:
-
Impurity Identification (Relative Polarity): The position of the spots on the TLC plate gives an indication of their relative polarity. More polar compounds will have a lower Retention Factor (Rf) and will not travel as far up the plate, while less polar compounds will have a higher Rf. By comparing the TLC of your purified product with the starting materials, you can often tentatively identify some of the impurity spots.
-
Choosing the Right Purification Method:
-
Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent, recrystallization can be a quick and effective purification method.
-
Column Chromatography: If there are multiple impurities with polarities close to your product, column chromatography will be necessary for effective separation. Use the TLC results to guide your choice of eluent for the column.
-
Q4: What are the best analytical methods to assess the purity of the final product?
A4: Several analytical techniques can be used to determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment. A validated RP-HPLC method can provide precise information on the percentage of the main compound and any impurities present.[1][2][3]
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.[4][5]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation and higher purity, avoid rapid cooling.[4] Subsequently, you can place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Add a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Dry pack the column with silica gel.[6]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column. Add a thin layer of sand on top of the sample.
-
Elution: Wet the column with the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate). Apply gentle air pressure to move the solvent through the column.[6] Gradually increase the polarity of the eluent to facilitate the separation and elution of the compounds.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System (Example Ratios) | Expected Purity |
| Recrystallization | Ethanol/Water (e.g., 9:1 to 4:1) | > 98% |
| Recrystallization | Isopropanol | > 97% |
| Column Chromatography | Hexane:Ethyl Acetate (Gradient) | > 99% |
| Column Chromatography | Dichloromethane:Methanol (Gradient) | > 99% |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Typical Conditions | Information Obtained |
| HPLC | C18 column, mobile phase of acetonitrile/water with a buffer. | Quantitative purity, detection of trace impurities.[1][2][3] |
| TLC | Silica gel plate, mobile phase of ethyl acetate/hexane. | Qualitative assessment of purity, number of components. |
| ¹H NMR | CDCl₃ or DMSO-d₆ as solvent. | Structural confirmation, detection of impurities. |
| Mass Spectrometry | ESI or APCI ionization. | Molecular weight confirmation. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1]
Q2: Why are matrix effects a concern for the analysis of this compound?
A2: Like many small molecules, this compound is often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to unreliable quantitative results.[1][2] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[4]
Q3: How can I detect and quantify matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2][3] This involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent.[2][3] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to address matrix effects can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is a primary approach.[1][4] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from matrix components can prevent co-elution and minimize interference.[1]
-
Internal Standards: Using a suitable internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][7]
Troubleshooting Guide
Issue 1: I am observing poor reproducibility and accuracy in my quantitative results.
-
Question: Could matrix effects be the cause of my inconsistent data? Answer: Yes, variable matrix effects between different samples or between samples and calibrators are a significant source of imprecision and inaccuracy in LC-MS bioanalysis. Components of the matrix can suppress or enhance the analyte signal, leading to erroneous quantification.[2]
-
Question: How can I confirm that matrix effects are the problem? Answer: You should perform a matrix effect assessment. The post-extraction spike method is the "gold standard" for quantifying the extent of ion suppression or enhancement.[2] Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked in reconstitution solvent.
-
Set B (Post-Spike): Blank matrix extract spiked with the analyte.
-
Set C (Pre-Spike): Blank matrix spiked with the analyte before extraction.
The Matrix Effect (%) can be calculated as: (Peak Area of Set B / Peak Area of Set A) * 100%. A value significantly different from 100% indicates the presence of matrix effects. Recovery (%) can be calculated as: (Peak Area of Set C / Peak Area of Set B) * 100%.
-
Issue 2: My analyte signal is significantly lower in biological samples compared to standards in neat solvent (Ion Suppression).
-
Question: What sample preparation technique is best for reducing ion suppression for a polar molecule like this compound? Answer: While protein precipitation is a simple and fast technique, it is often the least effective at removing matrix components, especially phospholipids, which are major contributors to ion suppression.[6] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[4][6] For polar analytes, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective at removing a broad range of interferences.[6]
-
Question: Can I just dilute my sample to reduce matrix effects? Answer: Sample dilution can be a simple and effective way to reduce matrix effects, but this approach is only feasible if the concentration of your analyte is high enough to remain detectable after dilution.[3][5]
Issue 3: I do not have access to a stable isotope-labeled internal standard for my analyte.
-
Question: What are my options for an internal standard? Answer: While a SIL-IS is ideal because it co-elutes with the analyte and experiences similar matrix effects, a structural analog (a molecule with similar chemical properties) can be used as an alternative.[8] It is crucial to ensure that the analog co-elutes as closely as possible with the analyte for effective compensation.[8]
-
Question: Can I run my analysis without an internal standard? Answer: It is highly discouraged, especially for quantitative analysis in complex matrices. Without an internal standard, you cannot correct for variations in sample preparation, injection volume, and matrix effects, which will likely lead to poor data quality. The method of standard addition can be an alternative to compensate for matrix effects but is more labor-intensive.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Objective: To quantify the magnitude of matrix effects (ion suppression or enhancement).
-
Materials: Blank biological matrix (e.g., plasma), pure analyte standard, LC-MS system, and all necessary solvents and reagents.
-
Procedure:
-
Prepare Blank Matrix Extract: Process at least six different lots of blank matrix using your established sample preparation method (e.g., protein precipitation). Evaporate the final extract to dryness and reconstitute in a known volume of mobile phase.
-
Prepare Sample Sets:
-
Set A (Neat Standard): Prepare a solution of this compound in the reconstitution solvent at a concentration representing the mid-point of your calibration curve.
-
Set B (Post-Extraction Spike): Take the reconstituted blank matrix extracts from step 1 and spike them with the analyte to achieve the same final concentration as Set A.
-
-
LC-MS Analysis: Inject all samples from Set A and Set B into the LC-MS system and record the peak areas for the analyte.
-
Calculation:
-
Matrix Factor (MF): For each matrix lot, calculate MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A).
-
IS-Normalized MF: If an internal standard is used, calculate the MF for the analyte and the IS, then divide the analyte MF by the IS MF.
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To reduce matrix interferences and obtain a cleaner sample extract.
-
Materials: SPE cartridges (e.g., mixed-mode cation exchange), sample matrix, analyte standard, appropriate solvents for conditioning, washing, and elution.
-
Procedure (Example using Mixed-Mode Cation Exchange for a basic analyte):
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with the acidic buffer) onto the cartridge.
-
Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer.
-
Washing 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the analyte using 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Data Presentation
The following tables illustrate how to present quantitative data when assessing matrix effects and recovery for different sample preparation methods.
Table 1: Matrix Effect and Recovery Data for this compound
| Sample Preparation Method | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF (%) | Recovery (%) | RSD of Recovery (%) |
| Protein Precipitation (PPT) | 0.65 | 18.2 | 95.1 | 8.5 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 9.5 | 82.4 | 11.2 |
| Solid-Phase Extraction (SPE) | 0.97 | 4.3 | 89.6 | 6.8 |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparison of Analyte/IS Peak Area Ratios in Neat vs. Post-Spike Samples
| Matrix Lot | Analyte/IS Ratio (Neat Solvent) | Analyte/IS Ratio (Post-Spike Matrix) | % Difference |
| Lot 1 | 1.52 | 1.48 | -2.6% |
| Lot 2 | 1.51 | 1.55 | +2.6% |
| Lot 3 | 1.53 | 1.49 | -2.6% |
| Lot 4 | 1.52 | 1.51 | -0.7% |
| Lot 5 | 1.54 | 1.56 | +1.3% |
| Lot 6 | 1.52 | 1.47 | -3.3% |
| Average | 1.52 | 1.51 | -0.9% |
| %RSD | 0.7% | 2.3% |
Data are hypothetical and for illustrative purposes only. A low % difference and %RSD indicate that the SIL-IS is effectively compensating for the matrix effect.
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibitors: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and Kojic Acid
For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation and in the cosmetic industry. This guide provides an objective comparison of the novel compound 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol and its derivatives against the well-established tyrosinase inhibitor, kojic acid, supported by experimental data.
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1] Its inhibition can lead to a reduction in melanin production, offering a therapeutic approach for various skin hyperpigmentation disorders. While kojic acid is a widely used tyrosinase inhibitor, the exploration of new chemical entities with potentially improved efficacy and safety profiles is an ongoing endeavor. This comparison focuses on a piperazine-based compound, this compound, and its close analogue, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate, in relation to kojic acid.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Mechanism of Inhibition | Reference |
| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate | Mushroom Tyrosinase | L-DOPA | > 200 | Not Determined | [2][3] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 121 ± 5 | Mixed-type | [4] |
| Kojic Acid | Mushroom Tyrosinase | L-Tyrosine | 70 ± 7 | Competitive | [4] |
Based on the available data, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate demonstrates significantly weaker tyrosinase inhibitory activity (IC50 > 200 µM) compared to kojic acid, which exhibits IC50 values in the range of 70-121 µM against mushroom tyrosinase.[2][3][4] The direct inhibitory activity of the parent compound, this compound, has not been explicitly reported in the reviewed literature, suggesting its activity may be even lower or it was primarily used as a synthetic intermediate.
Mechanism of Action
Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor. Its primary mechanism of action involves chelating the copper ions within the active site of the tyrosinase enzyme.[5] This chelation prevents the substrate from binding and thus inhibits the catalytic activity. Kinetic studies have shown that kojic acid can act as a competitive inhibitor when L-tyrosine is the substrate and as a mixed-type inhibitor with L-DOPA as the substrate.[4]
This compound and its derivatives: The precise mechanism of action for 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate has not been detailed due to its low activity. However, a related, more potent compound from the same study, an indole-containing nitrophenylpiperazine derivative (compound 4l), was found to be a mixed-type inhibitor of tyrosinase.[2] This suggests that other derivatives in this class may also interact with both the free enzyme and the enzyme-substrate complex. Molecular docking studies of these piperazine derivatives suggest that the piperazine ring provides a balance of flexibility and rigidity, allowing the substituted moieties to orient within the active site of the tyrosinase enzyme.[2]
Experimental Protocols
The following is a generalized experimental protocol for a mushroom tyrosinase inhibition assay, based on methodologies cited in the literature for both kojic acid and piperazine derivatives.[2][6][7]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compounds (this compound derivative and Kojic Acid)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid (positive control) in DMSO. Further dilutions are made in phosphate buffer to achieve a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the test compound solution or kojic acid solution to the respective wells.
-
For the control wells, an equivalent volume of the buffer/DMSO solution without the inhibitor is added.
-
Add the mushroom tyrosinase solution to all wells except for the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (typically 475 nm for dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor and the control.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Generalized workflow for the tyrosinase inhibition assay.
Caption: Simplified melanin biosynthesis pathway and the points of tyrosinase inhibition.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Potential of Nitrophenylpiperazine Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative overview of the antibacterial activity of a representative nitrophenylpiperazine compound, 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, against commonly used standard antibiotics. Due to the limited direct experimental data on this specific molecule, this guide utilizes data from a closely related and well-studied derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), to illustrate the potential antibacterial profile of this chemical class.[1][2][3] This analysis is supported by established experimental protocols for assessing antibacterial efficacy.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[4] The following table summarizes the MIC values of the representative nitrophenylpiperazine derivative (NPDM) against Methicillin-Resistant Staphylococcus aureus (MRSA) in comparison to standard antibiotics.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Representative Nitrophenylpiperazine Derivative (NPDM) | MRSA ATCC 43300 | 0.5[1][2] |
| Tiamulin | MRSA ATCC 43300 | 2.0[1][2] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2.0 |
| Ampicillin | Staphylococcus aureus | 0.25 - >128 |
Note: The MIC values for NPDM and Tiamulin are from a specific study.[1][2] The MIC ranges for Ciprofloxacin and Ampicillin represent typical values and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of antibacterial activity relies on standardized and reproducible laboratory methods. The two most common methods are the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion test.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Experimental Workflow:
Caption: Workflow of the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound (e.g., this compound) and standard antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[5]
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.[1]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.[6][7]
Experimental Workflow:
Caption: Workflow of the Kirby-Bauer Disk Diffusion Test.
Detailed Protocol:
-
Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[2]
-
Disk Placement: Paper disks impregnated with known concentrations of the test compound and standard antibiotics are placed on the agar surface using sterile forceps. The disks should be spaced far enough apart to prevent overlapping zones of inhibition.[8]
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.[9]
-
Measurement and Interpretation: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[6]
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet fully elucidated, many piperazine derivatives exhibit their antibacterial effects by targeting essential bacterial processes. For instance, some quinolone antibiotics containing a piperazine ring, like ciprofloxacin, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[10] The pleuromutilin derivative NPDM, containing the nitrophenylpiperazine moiety, is believed to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.[1]
Potential Bacterial Targets of Piperazine Derivatives:
Caption: Potential Mechanisms of Antibacterial Action for Piperazine Derivatives.
Conclusion
The available data on nitrophenylpiperazine derivatives, particularly the potent activity of NPDM against MRSA, suggests that this class of compounds holds significant promise as a source of new antibacterial agents.[1][2] Further investigation into the antibacterial spectrum and mechanism of action of this compound is warranted. The standardized experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy in comparison to established antibiotics. Such comparative studies are crucial for the rational design and development of next-generation antimicrobial therapies to combat the growing challenge of antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
- 9. [PDF] In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives | Semantic Scholar [semanticscholar.org]
- 10. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Nitrophenylpiperazine Derivatives: A Comparative Overview
Comparative Biological Activities of Nitrophenylpiperazine Derivatives
The nitrophenylpiperazine scaffold has been explored for a range of therapeutic targets, leading to the discovery of compounds with antimicrobial, enzyme inhibitory, and central nervous system activities. The following table summarizes the biological activities of several reported nitrophenylpiperazine derivatives, offering a comparative look at their potential.
| Compound Class | Specific Derivative Example | Biological Activity | Model System | Key Findings |
| Tyrosinase Inhibitors | 4l (featuring an indole moiety) | Tyrosinase Inhibition | In vitro enzymatic assay | IC50 value of 72.55 μM; Mixed inhibition kinetics[1][2][3] |
| Antimicrobial Agents | 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Antimycobacterial, Antifungal | In vitro (M. kansasii, M. marinum, F. avenaceum) | MIC values ranging from 14.2 to 15.4 µM[4] |
| Urease Inhibitors | N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide (5h) | Urease Inhibition | In vitro enzymatic assay | Data not specified for this specific derivative, but class showed potent inhibition[5] |
| CNS Agents | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Antidepressant-like activity (5-HT3 receptor antagonist) | Rodent behavioral models (Forced Swim Test, Reserpine-Induced Hypothermia) | Significant antidepressant-like effects at 1-4 mg/kg[6] |
| Cardiotonic Agents | 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol | Inotropic and vasodilatory effects | Anesthetized dogs | Demonstrated direct inotropic and vasodilatory effects when administered intravenously[7] |
Experimental Protocols: A Methodological Blueprint
To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. Below are generalized methodologies for key experiments cited in the evaluation of nitrophenylpiperazine derivatives.
In Vitro Enzyme Inhibition Assays (e.g., Tyrosinase, Urease)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., mushroom tyrosinase, jack bean urease) and its specific substrate (e.g., L-DOPA for tyrosinase, urea for urease) are prepared in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Preparation: The test compounds, including the reference inhibitor, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the test compounds for a defined period. The enzymatic reaction is initiated by adding the substrate.
-
Data Acquisition: The change in absorbance, resulting from the product formation, is measured over time using a spectrophotometer at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Standardized suspensions of the test microorganisms (bacteria or fungi) are prepared in a suitable broth medium.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Animal Models for CNS Activity (e.g., Forced Swim Test)
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory conditions for a week before the experiment.
-
Drug Administration: Animals are divided into groups and administered the test compound, a vehicle control, or a standard antidepressant drug via an appropriate route (e.g., intraperitoneal, oral).
-
Forced Swim Test: After a specific pre-treatment time, each animal is placed individually in a cylinder filled with water from which it cannot escape. The duration of immobility is recorded during the last few minutes of the test period.
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect. Statistical analysis is performed using appropriate tests like ANOVA followed by post-hoc tests.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in the validation of these compounds, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway.
Caption: A generalized workflow for the preclinical evaluation of novel therapeutic compounds.
Caption: A hypothetical signaling pathway for a nitrophenylpiperazine derivative acting as a receptor antagonist.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 6. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol Analogs: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol analogs. The primary focus of this analysis is on their recently identified potential as tyrosinase inhibitors. Additionally, this guide includes established experimental protocols for assessing the activity of such compounds at dopamine D2 and serotonin 5-HT2A receptors, as arylpiperazine scaffolds are common in neuropharmacology.
Comparative Analysis of Tyrosinase Inhibitory Activity
A series of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl ester and ether derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound ID | R (Substituent on the ethanol hydroxyl group) | Tyrosinase IC50 (µM)[1] |
| 1 | -H (Parent ethanol) | Data not available |
| 2a | -C(O)Ph | > 100 |
| 2b | -C(O)CH₂Ph | 85.32 |
| 2c | -C(O)-(4-methoxyphenyl) | 92.15 |
| 2d | -C(O)-(4-chlorophenyl) | 88.61 |
| 2e | -C(O)-(4-fluorophenyl) | 81.47 |
| 2f | -C(O)-(4-nitrophenyl) | 75.23 |
| 2g | -C(O)-(3-nitrophenyl) | 79.88 |
| 2h | -C(O)-(2-nitrophenyl) | 83.14 |
| Kojic Acid | (Reference Standard) | 16.67 |
Structure-Activity Relationship (SAR) Insights:
The data reveals several key insights into the SAR of these analogs as tyrosinase inhibitors:
-
Esterification of the hydroxyl group is crucial for activity. While the parent compound with a free hydroxyl group was not reported in this series, the ester derivatives show moderate inhibitory activity.
-
Substitution on the benzoyl ring modulates activity. The presence of electron-withdrawing groups on the phenyl ring of the ester moiety appears to be favorable for tyrosinase inhibition. For instance, the nitro-substituted analogs (2f , 2g , 2h ) and the fluoro-substituted analog (2e ) generally exhibit lower IC50 values compared to the unsubstituted (2a ) or methoxy-substituted (2c ) analogs.
-
The position of the nitro group influences potency. Among the nitro-substituted analogs, the para-nitro derivative (2f ) displayed the lowest IC50 value, suggesting that the position of the substituent on the aromatic ring plays a role in the interaction with the enzyme's active site.
-
Overall, the inhibitory potency of these analogs is modest compared to the standard inhibitor, kojic acid. This suggests that while the this compound scaffold is a viable starting point, further optimization is necessary to achieve potent tyrosinase inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Tyrosinase Inhibitory Activity Assay[1]
This assay is used to determine the ability of a compound to inhibit the activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Dopamine D2 Receptor Binding Assay (General Protocol)
This radioligand binding assay is used to determine the affinity of a compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Non-specific binding control (e.g., a high concentration of haloperidol or sulpiride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (in the presence of the non-specific binding control) from the total binding (in the absence of the test compound).
-
The IC50 value is determined from a competition binding curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay (General Protocol)
This radioligand binding assay is used to determine the affinity of a compound for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin 5-HT2A receptor.
-
Radioligand (e.g., [³H]-Ketanserin).
-
Non-specific binding control (e.g., a high concentration of ketanserin or another 5-HT2A antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The procedure is similar to the dopamine D2 receptor binding assay.
-
The assay plate is set up with assay buffer, a fixed concentration of [³H]-Ketanserin, and varying concentrations of the test compound.
-
The cell membrane preparation is added to start the reaction.
-
After incubation to reach equilibrium, the reaction is terminated by filtration.
-
The filters are washed and the radioactivity is counted.
-
IC50 and Ki values are calculated from the resulting data.
Visualizations
Tyrosinase Inhibition Pathway
The following diagram illustrates the general mechanism of tyrosinase inhibition, where an inhibitor molecule binds to the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site.
Caption: Mechanism of tyrosinase inhibition by this compound analogs.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps involved in a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
References
comparing the efficacy of different 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol derivatives
A comprehensive analysis of a series of novel 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol derivatives reveals varying degrees of efficacy as tyrosinase inhibitors. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the field of dermatology and enzymology. The study highlights the structure-activity relationships within this class of compounds, pointing to specific moieties that enhance inhibitory action against tyrosinase, a key enzyme in melanin synthesis.
Efficacy Comparison of this compound Derivatives
A series of thirteen 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate derivatives (labeled 4a-4m) were synthesized and evaluated for their ability to inhibit the activity of tyrosinase.[1] The half-maximal inhibitory concentration (IC50) for each derivative was determined and is presented in Table 1. Kojic acid, a well-known tyrosinase inhibitor, was used as a standard for comparison.
| Compound ID | R group (substituent on benzoate ring) | IC50 (µM) |
| 4a | H | >100 |
| 4b | 4-F | >100 |
| 4c | 4-Cl | >100 |
| 4d | 4-NO₂ | >100 |
| 4e | 3-NO₂ | >100 |
| 4f | 2-NO₂ | >100 |
| 4g | 2,3-di-OCH₃ | >100 |
| 4h | 2,3-di-OCH₃, 6-CHO | >100 |
| 4i | Phenylacetyl | >100 |
| 4j | Cinnamoyl | >100 |
| 4k | Pyridine-2-carbonyl | 80.49 |
| 4l | Indole-3-acetyl | 72.55 |
| 4m | Indole-2-carbonyl | 91.37 |
| Kojic Acid | (Standard) | 16.25 |
Among the synthesized compounds, derivatives 4k , 4l , and 4m , which incorporate heterocyclic moieties (pyridine and indole), demonstrated the most significant tyrosinase inhibitory activity.[1] Compound 4l , featuring an indole-3-acetyl group, was the most potent inhibitor in the series with an IC50 value of 72.55 µM.[1] The structure-activity relationship (SAR) analysis suggests that the presence of indole or pyridine moieties is crucial for enhancing the inhibitory potential of these nitrophenylpiperazine derivatives.[1]
Mechanism of Action
To elucidate the inhibitory mechanism, kinetic studies were performed on the most active compound, 4l . The analysis revealed that this derivative exhibits a mixed-type inhibition against tyrosinase.[1] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity.
A diagram illustrating the proposed tyrosinase inhibition pathway is provided below.
References
in vivo efficacy testing of nitrophenylpiperazine compounds for specific therapeutic areas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidepressant-like activity of novel phenylpiperazine derivatives from recent preclinical studies. The data presented is intended to aid researchers in evaluating the potential of these compounds as alternatives to existing antidepressant therapies.
Antidepressant-Like Activity: In Vivo Efficacy Comparison
The following table summarizes the in vivo antidepressant-like effects of various phenylpiperazine derivatives compared to standard antidepressants in the Forced Swim Test (FST), a common behavioral assay for screening antidepressant efficacy.
| Compound ID | Chemical Class | Dose (mg/kg) | Animal Model | Test | % Reduction in Immobility Time (vs. Control) | Comparator Drug | % Reduction in Immobility Time by Comparator |
| EP-65 | Phenylpiperazine pyrrolidin-2-one | 10 | Mouse | FST | > 50% (Stronger than comparators) | Imipramine | Not explicitly quantified, but stated as less effective than EP-65[1] |
| Mianserin | Not explicitly quantified, but stated as less effective than EP-65[1] | ||||||
| 4p | Arylpiperazine with isonicotinic nucleus | 15 | Mouse | FST | ~50% | Imipramine | ~55% |
| 3o | Arylpiperazine with picolinic nucleus | 7.5 | Mouse | FST | ~45% | Imipramine | ~55% |
| FG-1 | 4,5-Dihydrothiazole-phenylpiperazine | 15 | Mouse | FST | Significant (exact % not provided) | - | - |
| FG-5 | 4,5-Dihydrothiazole-phenylpiperazine | 15 | Mouse | FST | Significant (exact % not provided) | - | - |
| FG-6 | 4,5-Dihydrothiazole-phenylpiperazine | 7.5 | Mouse | FST | Significant (exact % not provided) | - | - |
| FG-8 | 4,5-Dihydrothiazole-phenylpiperazine | 30 | Mouse | FST | Significant (exact % not provided) | - | - |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test in rodents used to assess antidepressant-like activity. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease attempts to escape and become immobile. Antidepressant treatments are expected to reduce the duration of this immobility.
Apparatus:
-
A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10 cm.
Procedure:
-
Habituation/Pre-test (Day 1): Mice are individually placed in the cylinder for a 15-minute period. This session is for adaptation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, the test compound, a comparator drug, or a vehicle is administered to the animals (typically via intraperitoneal injection) at a specified time before the test (e.g., 60 minutes).
-
Mice are then placed back into the cylinder for a 6-minute session.
-
Scoring: The duration of immobility (defined as the time the animal floats passively, making only small movements to keep its head above water) is recorded during the last 4 minutes of the 6-minute session.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like efficacy.
Postulated Mechanism of Action: Serotonergic System Involvement
Many arylpiperazine derivatives with antidepressant-like effects are believed to exert their action through modulation of the serotonergic system.[2] The diagram below illustrates a simplified signaling pathway involving serotonin (5-HT) receptors, which are key targets for these compounds.
Caption: Postulated mechanism of arylpiperazine antidepressants in the serotonergic synapse.
Discussion on Antipsychotic Potential
While direct comparative in vivo efficacy data for nitrophenylpiperazine compounds in animal models of psychosis was not prevalent in the reviewed literature, the broader class of arylpiperazines has been extensively studied. For instance, the novel antipsychotic RWJ 37796, an arylpiperazine, demonstrated less upregulation of D2 dopamine receptors in the striatum compared to the typical antipsychotic haloperidol after chronic treatment in rats, suggesting a potentially lower risk of extrapyramidal side effects.[3]
Another study comparing cariprazine (an arylpiperazine) to olanzapine and aripiprazole in rats focused on metabolic side effects like weight gain, rather than direct antipsychotic efficacy.[4] This highlights a research trend towards evaluating the safety and side-effect profiles of new antipsychotic candidates in comparison to existing medications.
The primary mechanism of action for many atypical antipsychotics involves a combination of dopamine D2 receptor and serotonin 5-HT2A receptor antagonism. The varying affinities for these and other receptors (e.g., 5-HT1A, adrenergic) are thought to contribute to the differences in efficacy and side-effect profiles among these drugs. Future research on nitrophenylpiperazine compounds for antipsychotic activity would benefit from head-to-head in vivo comparisons in models such as amphetamine-induced hyperlocomotion and prepulse inhibition, alongside receptor occupancy studies, to clearly delineate their potential advantages over existing treatments.
References
- 1. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chronic treatment with a novel aryl-piperazine antipsychotic on monoamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 4-(4-Nitrophenyl)piperazin-1-yl Analogs: A Cross-Validation of Anticancer Activity
A Note on 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: An extensive review of scientific literature and databases did not yield specific experimental data regarding the biological activity of this compound. Therefore, this guide provides a comparative overview of the activity of structurally related compounds containing the 4-(4-nitrophenyl)piperazin-1-yl moiety and other piperazine derivatives. This information is intended to serve as a benchmark for researchers in drug discovery and development, offering a point of reference for novel chemical entities.
The piperazine ring is a prevalent scaffold in many FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1] Its derivatives have been extensively investigated for their potential to inhibit cancer cell growth, trigger programmed cell death (apoptosis), and halt the cell cycle.[1] The mechanism of action for these compounds often involves the modulation of critical signaling pathways that are commonly dysregulated in cancer.[1][2]
Quantitative Data Summary: Cytotoxicity of Piperazine Derivatives
The cytotoxic or growth-inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value indicates greater potency. The following tables summarize the in vitro anticancer activity of various piperazine derivatives across different human cancer cell lines.
Table 1: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [2]
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| HeLa | Cervical Cancer | 0.06 - 0.16 |
| Other Cell Lines | Various | 0.06 - 0.16 |
This derivative has been shown to potently inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2]
Table 2: Cytotoxicity of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [3]
| Compound | 4T1 (Breast Cancer) IC50 (µM) | 3T3 (Normal Fibroblast) Viability at 1 µg/mL (%) |
| SA1 | > 20.22 | 82-95 |
| SA5 | < 0.7 | 82-95 |
These compounds were evaluated for their in vitro toxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines.[3]
Table 3: Cytotoxic Activity of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives against Breast Cancer Cells [4]
| Compound | MCF7 (Breast Cancer) IC50 (µM) | MCF 10A (Normal Breast) IC50 (µM) |
| 31 | < 20 | Higher than cancer cells |
| 32 | < 20 | Higher than cancer cells |
| 35 | < 20 | Higher than cancer cells |
| 37 | < 20 | Higher than cancer cells |
Compounds 35 and 37 also demonstrated selectivity against lung cancer cells (A549) compared to normal lung cells (MRC-5).[4]
Experimental Protocols
The determination of a compound's cytotoxic or cytostatic effect on cancer cell lines is a fundamental step in drug discovery. The following are detailed methodologies for key experiments.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[6]
-
Incubation: Incubate the plate for the desired exposure time.[6]
-
Sample Collection: Centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.[6]
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[6]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.[6]
-
Washing: Wash the cells with cold PBS.[6]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
Signaling Pathway: Caspase-Dependent Apoptosis
Many piperazine derivatives induce apoptosis through the intrinsic mitochondrial pathway.[2]
Caption: Piperazine-induced caspase-dependent apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of SGLT2 Inhibitors: A Focus on Dapagliflozin's Mechanism and Selectivity
A detailed comparison of Dapagliflozin with other Sodium-Glucose Cotransporter 2 inhibitors, supported by experimental data and pathway visualizations.
The introduction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes, and their therapeutic benefits are expanding to include heart failure and chronic kidney disease.[1] These agents work by blocking glucose reabsorption in the kidneys, thereby promoting its excretion in the urine.[2] A critical factor differentiating various SGLT2 inhibitors is their selectivity for SGLT2 over the related SGLT1 transporter. This guide offers a comparative analysis of Dapagliflozin's mechanism of action against other compounds in its class, with a focus on selectivity and supported by experimental evidence.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 is a protein primarily located in the S1 and S2 segments of the kidney's proximal tubule, where it is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[3][4] SGLT1, found in the S3 segment of the proximal tubule and the small intestine, reabsorbs the remaining 10% of renal glucose and is the main transporter for glucose absorption in the gut.[1] SGLT2 inhibitors selectively target SGLT2, leading to increased urinary glucose excretion, which in turn lowers blood glucose levels in an insulin-independent manner.[2] This mechanism not only aids in glycemic control but also contributes to weight loss and a reduction in blood pressure.[2]
Comparative Analysis of Selectivity and Potency
The efficacy and potential side effects of SGLT2 inhibitors can be influenced by their selectivity for SGLT2 versus SGLT1. A higher selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2) indicates a more targeted action on SGLT2.[1] While high selectivity is a common feature, there are notable differences among the approved agents. For instance, Canagliflozin exhibits a lower selectivity compared to Dapagliflozin and Empagliflozin, which may result in some inhibition of intestinal SGLT1 at therapeutic doses.[5][6]
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Dapagliflozin | 1.1 | 1390 | ~1264 |
| Canagliflozin | 4.2 | 663 | ~158 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
| Ertugliflozin | 0.877 | 1960 | >2000 |
| Sotagliflozin | 1.8 | 36 | 20 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.[1]
Compounds with lower selectivity, such as Sotagliflozin, are considered dual SGLT1/SGLT2 inhibitors and may offer additional benefits by delaying glucose absorption in the intestine.[1] Conversely, highly selective inhibitors like Empagliflozin and Ertugliflozin primarily target renal glucose reabsorption.[1][5]
Experimental Protocols
In Vitro IC50 Determination for SGLT Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For SGLT2 inhibitors, this is typically determined using a cell-based assay.
Objective: To determine the concentration of an inhibitor required to block 50% of SGLT-mediated glucose uptake in vitro.
Methodology:
-
Cell Culture: Human kidney-2 (HK-2) cells, which endogenously express SGLT2, are cultured in appropriate media until they form a confluent monolayer in a multi-well plate.[7]
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the SGLT2 inhibitor (e.g., Dapagliflozin) for a specified period.
-
Glucose Uptake Assay: A fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.[7]
-
Measurement: After an incubation period, the cells are washed to remove any extracellular 2-NBDG. The intracellular fluorescence is then measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of glucose uptake.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of SGLT2 inhibition and the experimental workflow for determining inhibitor potency.
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin in the renal proximal tubule.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. JCI Insight - Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules [insight.jci.org]
- 4. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confident identification and validation of a drug's molecular target within a cellular environment are critical milestones in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the investigational compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. While the specific molecular target of this compound is not yet defined in publicly available literature, this document outlines versatile and robust techniques applicable to a range of potential protein classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. We present a comparison of established methods, detailed experimental protocols for widely used assays, and visual workflows to aid in experimental design and data interpretation.
Comparison of Cellular Target Engagement Methods
Choosing the appropriate assay for target validation depends on various factors, including the nature of the target protein, the desired throughput, and the specific question being addressed (i.e., direct binding versus functional consequence). Below is a comparative summary of several key methodologies.
| Method | Principle | Key Output | Throughput | Primary Advantage | Key Limitation |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3][4] | Change in protein melting temperature (ΔTm) or apparent aggregation temperature (Tagg).[4] | Low to Medium | Confirms direct, label-free target binding in a native cellular environment. | Can be technically demanding; requires a specific and sensitive antibody for detection. |
| Reporter Gene Assay | Measures ligand-induced transcriptional activation of a reporter gene (e.g., luciferase) downstream of the target. | EC50, Emax (Fold induction). | High | Provides a quantitative, functional readout of target activation or inhibition in live cells. | Indirect measurement of binding; susceptible to off-target pathway interference. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a target protein and a binding partner or biosensor tagged with energy donor/acceptor molecules. | BRET ratio change. | High | Allows for real-time measurement of molecular interactions in living cells. | Requires genetic engineering of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull down the protein and any interacting molecules, including the drug. | Detection of drug or downstream effectors. | Low | Confirms protein-drug interaction within a complex cellular lysate. | Prone to false positives from non-specific binding; often requires tagged proteins. |
Key Experimental Protocols
Here, we detail the methodologies for two complementary assays: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding and a Reporter Gene Assay to measure a functional cellular response.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method directly assesses the physical binding of this compound to its intracellular target by measuring the increased thermal stability of the target protein upon ligand binding.[1][2][3]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermocycler or water baths
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Validated antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment: Culture the selected cell line to approximately 80% confluency. Treat the cells with a predetermined concentration of this compound or vehicle control and incubate at 37°C for 1-2 hours.[4]
-
Thermal Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stable, non-aggregated protein) from the denatured, aggregated protein pellet.
-
Protein Analysis: Carefully collect the supernatant. Quantify the amount of soluble target protein remaining at each temperature point using Western Blotting with a validated antibody against the target protein.[1]
-
Data Interpretation: Plot the percentage of the soluble target protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Protocol 2: Generic Reporter Gene Assay
This assay measures the functional consequence of target engagement by quantifying the expression of a reporter gene (e.g., luciferase) that is under the transcriptional control of a response element modulated by the signaling pathway of interest.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for the target protein (if not endogenously expressed)
-
Reporter plasmid containing a promoter with response elements for a downstream transcription factor (e.g., CRE-luciferase, SRE-luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Pathway-specific agonist or antagonist (for validation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed the host cells in a multi-well plate. Co-transfect the cells with the reporter plasmid, the normalization control plasmid, and if necessary, the target protein expression vector.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a known agonist or antagonist as a positive control and a vehicle-only negative control.
-
Incubation: Incubate the cells with the compounds for an appropriate duration (e.g., 6-24 hours) to allow for transcriptional activation and reporter protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
References
- 1. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Independent Verification of the Biological Activity of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and Related Nitrophenylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of compounds related to 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the evaluation of closely related nitrophenylpiperazine derivatives. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering a comparative analysis of antimicrobial and cytotoxic effects.
Executive Summary
The piperazine scaffold is a well-established pharmacophore present in numerous clinically used drugs, exhibiting a wide range of biological activities.[1] The nitrophenylpiperazine moiety, in particular, has been incorporated into various compounds with demonstrated antimicrobial properties. This guide summarizes the available in vitro data for derivatives containing the 4-nitrophenylpiperazine core and compares their activity with established antimicrobial agents, Ciprofloxacin and Fluconazole. While direct data for this compound is not available in the reviewed literature, the analysis of its close analogs provides valuable insights into the potential of this chemical class.
Comparative Analysis of Biological Activity
The biological activity of nitrophenylpiperazine derivatives has been primarily evaluated for their antimicrobial effects against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and cytotoxicity data from available studies.
Table 1: Antibacterial Activity of Nitrophenylpiperazine Derivatives and Ciprofloxacin
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| NPDM * | Staphylococcus aureus ATCC 43300 (MRSA) | 1 | [2] |
| NPDM * | Staphylococcus aureus ATCC 29213 | 1 | [2] |
| NPDM * | Staphylococcus aureus AD3 (clinical isolate) | 1 | [2] |
| NPDM * | Staphylococcus aureus 144 (clinical isolate) | 1 | [2] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | [3] |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [3] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 4 | [3] |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | [1] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | [1] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 µM | [1] |
*NPDM: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin
Table 2: Antifungal Activity of a Nitrophenylpiperazine Derivative and Fluconazole
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM | [1] |
| Fluconazole | Candida albicans | 0.25 - 128 | |
| Fluconazole | Cryptococcus neoformans | 2 - 16 | |
| Fluconazole | Aspergillus fumigatus | 16 - >128 |
Table 3: Cytotoxicity Data
| Compound/Derivative | Cell Line | Parameter | Value | Reference |
| NPDM * | BRL-3A (rat liver cells) | IC50 | Slightly higher than tiamulin | [2] |
| 1-(4-nitrophenyl)piperazine derivatives | THP-1 (human monocytic cells) | Antiproliferative activity | Insignificant toxic effects | [1] |
*NPDM: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound: A stock solution of the test compound is prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (medium with solvent) is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the biological evaluation of the compounds discussed.
Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Logical flow of the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Laboratory Chemical Handling and Disposal
The proper disposal of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, based on available safety data for structurally similar chemicals.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166.[2]
-
Hand Protection: Use protective gloves, such as nitrile rubber.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, for large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]
II. Quantitative Data Summary
The following table summarizes key data for a closely related compound, 1-(4-Nitrophenyl)piperazine, which should be considered indicative for handling this compound.
| Property | Value | Source |
| Physical State | Powder Solid | [2] |
| Appearance | Yellow | [2] |
| Odor | Odorless | [2] |
| Melting Point/Range | 130 - 134 °C / 266 - 273.2 °F | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [1][3] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Determination Before disposal, a generator must perform a "waste determination" to classify the waste according to RCRA regulations.[4] This can be based on knowledge of the waste's composition or through chemical analysis.[4] Given the presence of a nitrophenyl group, it is prudent to treat this compound as a potentially hazardous waste.
Step 2: Collection and Segregation
-
Collect waste in a sturdy, leak-proof, and compatible container.[4][5] Plastic containers are generally preferred.[6]
-
The container must be kept tightly sealed except when adding waste.[4]
-
Label the container clearly as "Hazardous Waste" and specify the contents, including the full chemical name: this compound.
-
Segregate this waste from other waste streams, particularly from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[3]
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.[6]
-
Ensure the storage area is a dry, cool, and well-ventilated place.[1]
-
Do not store hazardous waste for more than 12 months.[6]
Step 4: Disposal
-
Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHRS) office.[6][7] The contents must be disposed of at an approved waste disposal plant.[1]
Step 5: Decontamination of Empty Containers
-
Thoroughly empty all contents from the original container.[5]
-
Rinse the empty container three times with a suitable solvent. Collect the rinsate as chemical waste.[5]
-
After triple-rinsing, obliterate or remove the original label.[5] The decontaminated container can then be disposed of as regular waste or recycled according to your institution's policies.[5]
IV. Spill Management
In the event of a spill:
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE as described in Section I.
-
Sweep up the solid material and shovel it into a suitable container for disposal.[1]
-
Avoid creating dust.[7]
-
Wash the spill area with soap and water.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Hazard Assessment:
The structural motifs of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, specifically the nitrophenyl and piperazine groups, suggest that this compound should be handled as a hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols. Eye protection should comply with EN166 standards[4]. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated[2][5]. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or a higher level of respiratory protection should be used, particularly when handling the compound as a powder or when generating aerosols. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and cross-contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible[3].
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Wear the full complement of prescribed PPE.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
For dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing[1].
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1][3].
-
Decontaminate all work surfaces and equipment.
-
Remove and dispose of PPE in the designated hazardous waste stream.
The following diagram illustrates the safe handling workflow:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, bench paper, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain[1][3].
2. Storage:
-
Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][3][6].
3. Disposal:
-
Arrange for the collection and disposal of all hazardous waste through a licensed environmental services company.
-
The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber[7].
The decision-making process for the proper disposal is outlined in the following diagram:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
